molecular formula C38H54N6O9S2 B15623639 N-Formyl-MMYALF

N-Formyl-MMYALF

Cat. No.: B15623639
M. Wt: 803.0 g/mol
InChI Key: ZCYVFKIIQIAACQ-KNIQQNQGSA-N
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Description

N-Formyl-MMYALF is a useful research compound. Its molecular formula is C38H54N6O9S2 and its molecular weight is 803.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H54N6O9S2

Molecular Weight

803.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C38H54N6O9S2/c1-23(2)19-30(37(51)44-32(38(52)53)21-25-9-7-6-8-10-25)42-33(47)24(3)40-36(50)31(20-26-11-13-27(46)14-12-26)43-35(49)29(16-18-55-5)41-34(48)28(39-22-45)15-17-54-4/h6-14,22-24,28-32,46H,15-21H2,1-5H3,(H,39,45)(H,40,50)(H,41,48)(H,42,47)(H,43,49)(H,44,51)(H,52,53)/t24-,28-,29-,30-,31-,32-/m0/s1

InChI Key

ZCYVFKIIQIAACQ-KNIQQNQGSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Mitochondrial N-formyl Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of Mitochondrial N-formyl Peptides

Mitochondrial N-formyl peptides (mtNFPs) are short peptides originating from the protein synthesis machinery within mitochondria. Due to the endosymbiotic origin of mitochondria from bacteria, their protein synthesis initiates with N-formylmethionine, a feature absent in eukaryotic cytosolic protein synthesis.[1][2] When released from damaged or stressed cells, these N-formylated peptides act as potent Damage-Associated Molecular Patterns (DAMPs).[3][4] They are recognized by the innate immune system as "non-self" or danger signals, triggering a cascade of inflammatory responses analogous to those initiated by bacterial N-formyl peptides.[1][2] This mimicry allows mtNFPs to play a crucial role in sterile inflammatory conditions such as trauma, sepsis, and autoimmune diseases.[2][3][5]

The primary receptors for mtNFPs are the Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs).[6][7] In humans, this family includes FPR1, FPR2 (also known as ALX/FPRL1), and FPR3.[6][7] FPR1, in particular, exhibits high-affinity binding to N-formyl peptides and is abundantly expressed on phagocytic leukocytes like neutrophils and macrophages.[2][8] The interaction between mtNFPs and FPRs initiates a variety of cellular responses critical to the inflammatory process, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[8][9]

Quantitative Data on Mitochondrial N-formyl Peptide Activity

The biological activity of mitochondrial N-formyl peptides can be quantified by their ability to activate Formyl Peptide Receptors (FPRs), leading to downstream cellular responses such as calcium mobilization. The half-maximal effective concentration (EC50) is a common metric used to express the potency of these peptides.

Peptide SequenceMitochondrial Protein OriginReceptor(s)Cellular ResponseEC50 (nM)Reference
fMMYALFNADH Dehydrogenase Subunit 6 (ND6)FPR1, FPR2/ALXCalcium Mobilization10 (FPR1), 15 (FPR2/ALX)[3]
fMLKLIVNADH Dehydrogenase Subunit 4 (ND4)FPR1, FPR2/ALXCalcium Mobilization44 (FPR1), 55 (FPR2/ALX)[3]
fMFADRWCytochrome c Oxidase Subunit I (COX I)FPR1, FPR2/ALXCalcium Mobilization160 (FPR1), 120 (FPR2/ALX)[3]

f denotes N-formylation of the N-terminal methionine.

In clinical settings, elevated levels of mtNFPs have been associated with severe inflammatory conditions. For instance, in patients with septic shock, plasma levels of the ND6-derived peptide can be significantly elevated.

AnalytePatient CohortSample TypeConcentrationClinical AssociationReference
ND6 PeptideSeptic shock patients who developed secondary infectionsPlasma> 2,255 pg/mLIndependent association with the development of secondary infection[10]

Signaling Pathways of Mitochondrial N-formyl Peptides

The binding of a mitochondrial N-formyl peptide to its cognate receptor, primarily FPR1, on the surface of an immune cell such as a neutrophil, triggers a cascade of intracellular signaling events. This process is initiated by a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The subsequent dissociation of the G protein subunits initiates multiple downstream pathways that collectively orchestrate the cellular response.

FPR1_Signaling_Pathway FPR1 Signaling Pathway mtNFP Mitochondrial N-formyl Peptide FPR1 FPR1 mtNFP->FPR1 Binds G_protein Gi/o FPR1->G_protein Activates G_alpha G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma MAPK MAPK Cascade G_alpha->MAPK PLC Phospholipase C (PLC) G_beta_gamma->PLC PI3K PI3K G_beta_gamma->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Release IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (Chemotaxis, ROS production, Degranulation) Ca_ER->Cellular_Response Ca_influx Ca2+ Influx Ca_influx->Cellular_Response PKC->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response p38 p38 MAPK->p38 ERK12 ERK1/2 MAPK->ERK12 p38->Cellular_Response ERK12->Cellular_Response

Caption: FPR1 Signaling Pathway.

Experimental Protocols

Isolation of Mitochondria and Mitochondrial Peptides

A prerequisite for studying mitochondrial N-formyl peptides is their effective isolation from cells or tissues.

Protocol for Mitochondria Isolation (Differential Centrifugation):

  • Homogenization: Tissues or cells are homogenized in an ice-cold isolation buffer (e.g., containing sucrose, MOPS, and EGTA) to disrupt the plasma membrane while keeping organelles intact. A Dounce or Potter-Elvehjem homogenizer is typically used.[11]

  • Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 600-1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.[11]

  • High-Speed Centrifugation: The resulting supernatant is transferred to a new tube and centrifuged at a higher speed (e.g., 10,000-15,000 x g) for 15-20 minutes at 4°C. This pellets the mitochondria.[12]

  • Washing: The mitochondrial pellet is washed with the isolation buffer to remove cytosolic contaminants and re-centrifuged. This step can be repeated for higher purity.[12]

  • Peptide Extraction: For peptide analysis, the isolated mitochondria are lysed, and peptides are extracted using methods suitable for mass spectrometry or immunoassays.

Quantification of Mitochondrial N-formyl Peptides

Enzyme-Linked Immunosorbent Assay (ELISA):

  • Coating: A 96-well plate is coated with a capture antibody specific for a particular mitochondrial N-formyl peptide (e.g., anti-ND6).[8]

  • Blocking: Non-specific binding sites in the wells are blocked using a blocking buffer (e.g., BSA or non-fat milk solution).

  • Sample Incubation: Plasma, serum, or tissue lysate samples, along with a standard curve of known peptide concentrations, are added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody that recognizes a different epitope on the peptide is added.

  • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, leading to a color change proportional to the amount of peptide present.

  • Measurement: The reaction is stopped, and the absorbance is read on a microplate reader. The concentration of the peptide in the samples is determined by comparison to the standard curve.[8]

Functional Assays

Neutrophil Chemotaxis Assay (Boyden Chamber):

  • Neutrophil Isolation: Neutrophils are isolated from whole blood, typically using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells.[9]

  • Assay Setup: A Boyden chamber or a transwell insert with a porous membrane (typically 3-5 µm pores) is used. The lower chamber is filled with a solution containing the mitochondrial N-formyl peptide as a chemoattractant.[9]

  • Cell Seeding: A suspension of isolated neutrophils is placed in the upper chamber.

  • Incubation: The chamber is incubated at 37°C to allow neutrophils to migrate through the pores towards the chemoattractant in the lower chamber.

  • Quantification: After a set time (e.g., 60-90 minutes), the number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting with a microscope, or by using a fluorescent dye that measures total cellular ATP.[9]

Calcium Mobilization Assay:

  • Cell Loading: Isolated neutrophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[13]

  • Baseline Measurement: The loaded cells are placed in a fluorometer or a fluorescence microscope, and a baseline fluorescence reading is taken.

  • Stimulation: The mitochondrial N-formyl peptide is added to the cells.

  • Fluorescence Monitoring: The change in intracellular calcium concentration is monitored over time by measuring the change in fluorescence intensity of the dye. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the precise calcium concentration.[13][14]

Experimental Workflow

The study of mitochondrial N-formyl peptides typically follows a logical progression from identification to functional characterization and in vivo validation.

Experimental_Workflow Experimental Workflow for Studying mtNFPs cluster_0 Identification & Quantification cluster_1 In Vitro Functional Analysis cluster_2 In Vivo Validation Isolation Isolation of Mitochondria (Differential Centrifugation) Extraction Peptide Extraction Isolation->Extraction Quantification Quantification (ELISA, Mass Spectrometry) Extraction->Quantification Chemotaxis Chemotaxis Assay (Boyden Chamber, Microfluidics) Quantification->Chemotaxis Identified peptides used as chemoattractants Neutrophil_Isolation Neutrophil Isolation from Whole Blood Neutrophil_Isolation->Chemotaxis Ca_Mobilization Calcium Mobilization Assay Neutrophil_Isolation->Ca_Mobilization ROS_Production ROS Production Assay Neutrophil_Isolation->ROS_Production Animal_Model Animal Model of Disease (e.g., Sepsis, Trauma) ROS_Production->Animal_Model In vitro findings guide in vivo studies Peptide_Admin Administration of mtNFP or FPR Antagonist Animal_Model->Peptide_Admin Outcome_Analysis Analysis of Inflammatory Response and Organ Injury Peptide_Admin->Outcome_Analysis

Caption: A typical experimental workflow for investigating mtNFPs.

References

The Role of N-Formyl-MMYALF in Cellular Calcium Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the synthetic hexapeptide N-Formyl-Met-Met-Tyr-Ala-Leu-Phe (N-Formyl-MMYALF or fMMYALF) in modulating intracellular calcium concentrations. Contrary to causing a general depletion of cellular calcium, fMMYALF, a potent agonist of Formyl Peptide Receptors (FPRs), initiates a rapid and transient release of calcium from intracellular stores, a critical event in numerous physiological and pathological processes, including inflammation and host defense.

Core Mechanism: Receptor-Mediated Calcium Mobilization

This compound is a synthetic peptide derived from mitochondrial NADH dehydrogenase subunit 6. It acts as a chemoattractant and activator of phagocytic leukocytes by binding to Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors (GPCRs). The binding of fMMYALF to FPRs, particularly FPR1 and FPR2, initiates a signaling cascade that leads to a temporary increase in cytosolic calcium. This process does not deplete the cell of its total calcium but rather mobilizes it from the endoplasmic reticulum.

The activation of FPRs by ligands like fMMYALF leads to the dissociation of the heterotrimeric G-protein. The βγ subunits, in turn, activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the membrane of the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. This transient increase in intracellular calcium is a key second messenger that activates a variety of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS) in immune cells.

Sustained or repeated exposure to fMMYALF can lead to receptor desensitization, a process that diminishes the cell's responsiveness to subsequent stimulation. This is often characterized by a reduced calcium mobilization upon repeated agonist challenge and is a regulatory mechanism to prevent excessive inflammation. This phenomenon, rather than a true depletion of total cellular calcium, is what might be misinterpreted as "calcium depletion".

Quantitative Data Presentation

The potency of this compound in inducing calcium mobilization varies depending on the specific Formyl Peptide Receptor subtype it interacts with. The following table summarizes the half-maximal effective concentration (EC50) values for fMMYALF-induced calcium flux in cells expressing different murine (mFpr) and human (FPR) receptors.

Receptor SubtypeCell LineEC50 for Calcium MobilizationReference
mFpr1RBL-2H3460 pM[1]
mFpr2RBL-2H34.7 µM[1]
human FPR3Not Specified1 µM[1][2]

Signaling Pathway

The signaling cascade initiated by this compound leading to the mobilization of intracellular calcium is depicted below.

fMMYALF_signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum fMMYALF This compound FPR Formyl Peptide Receptor (FPR) fMMYALF->FPR Binds G_protein Gαβγ FPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG IP3R IP3 Receptor IP3_DAG->IP3R IP3 binds Ca_store Ca²⁺ Store IP3R->Ca_store Opens channel Ca_cytosol ↑ Cytosolic Ca²⁺ Ca_store->Ca_cytosol Release Cell_response Cellular Response (e.g., Chemotaxis) Ca_cytosol->Cell_response Triggers

Caption: this compound signaling pathway leading to intracellular calcium release.

Experimental Protocols

Measurement of Intracellular Calcium Mobilization using Fura-2 AM

This protocol outlines the key steps for measuring this compound-induced intracellular calcium mobilization in a cell line expressing FPRs (e.g., HL-60 or transfected HEK293 cells) using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells expressing the target Formyl Peptide Receptor

  • Cell culture medium (e.g., RPMI 1640)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

  • HEPES buffer

  • Bovine Serum Albumin (BSA)

  • This compound stock solution

  • Ionomycin (B1663694)

  • EGTA

  • Fluorescence microplate reader or fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Preparation:

    • Culture cells to the appropriate density in a 96-well black-walled, clear-bottom plate.

    • For adherent cells, seed them 24-48 hours prior to the experiment to allow for attachment.

    • For suspension cells, they can be loaded in suspension and then transferred to the plate.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS containing Ca²⁺ and Mg²⁺.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove extracellular Fura-2 AM.

    • Add fresh HBSS (with Ca²⁺ and Mg²⁺) to the wells and allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

  • Calcium Mobilization Assay:

    • Set up the fluorescence reader or microscope to measure the fluorescence intensity at an emission wavelength of 510 nm following excitation at 340 nm and 380 nm.

    • Establish a stable baseline fluorescence ratio (F340/F380) for each well for 1-2 minutes.

    • Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence changes for 5-10 minutes.

    • At the end of the experiment, add ionomycin (a calcium ionophore) to determine the maximum fluorescence ratio (Rmax).

    • Subsequently, add EGTA (a calcium chelator) to determine the minimum fluorescence ratio (Rmin).

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) for each time point.

    • The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca²⁺.

    • Plot the peak change in the fluorescence ratio or calculated [Ca²⁺]i against the log of the this compound concentration to determine the EC50 value.

Experimental Workflow

The general workflow for conducting an intracellular calcium mobilization assay is illustrated below.

experimental_workflow start Start cell_culture Cell Culture (FPR-expressing cells) start->cell_culture fura2_loading Fura-2 AM Loading cell_culture->fura2_loading washing Wash to Remove Extracellular Dye fura2_loading->washing deesterification De-esterification washing->deesterification baseline Establish Baseline Fluorescence Ratio deesterification->baseline agonist_addition Add this compound baseline->agonist_addition data_acquisition Record Fluorescence (F340/F380) agonist_addition->data_acquisition calibration Calibration (Ionomycin & EGTA) data_acquisition->calibration data_analysis Data Analysis (Calculate EC50) calibration->data_analysis end End data_analysis->end

Caption: Workflow for measuring intracellular calcium mobilization.

Conclusion

This compound is a powerful tool for studying the signaling pathways mediated by Formyl Peptide Receptors. Its primary role in calcium signaling is to act as a potent agonist that triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This process is fundamental to the activation of various cellular functions, particularly in the context of the innate immune response. The concept of "calcium depletion" in this context is more accurately described as receptor desensitization, a feedback mechanism that regulates the cellular response to sustained stimulation. A thorough understanding of the quantitative and mechanistic aspects of fMMYALF-induced calcium mobilization is crucial for researchers and drug development professionals working on inflammatory and immune-related disorders.

References

An In-Depth Technical Guide on the Interaction of N-Formyl-MMYALF with Formyl Peptide Receptor 1 (FPR1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Formyl-Methionyl-Methionyl-Tyrosyl-Alanyl-Leucyl-Phenylalanine (N-Formyl-MMYALF) is a mitochondrial-derived N-formylated peptide that acts as an agonist for the Formyl Peptide Receptor 1 (FPR1). Contrary to initial interpretations of its effects as inhibitory, this compound activates FPR1, triggering downstream signaling cascades that lead to key neutrophil functions such as calcium mobilization, chemotaxis, and superoxide (B77818) production. The perceived "inhibition" is a result of agonist-induced receptor desensitization, a regulatory mechanism that attenuates the cellular response to subsequent agonist stimulation. This guide provides a comprehensive overview of the agonistic activity of this compound on FPR1, detailing the signaling pathways, the mechanism of desensitization, and relevant experimental protocols.

Introduction to Formyl Peptide Receptor 1 (FPR1)

FPR1 is a G protein-coupled receptor (GPCR) predominantly expressed on myeloid cells, including neutrophils, monocytes, and macrophages[1][2]. It plays a crucial role in the innate immune system by recognizing N-formylated peptides, which are common molecular patterns associated with bacteria and mitochondria released from damaged host cells[3][4]. Activation of FPR1 by these peptides initiates a signaling cascade that directs immune cells to sites of infection or injury and stimulates their effector functions[4][5].

This compound: An Agonist of FPR1

This compound is a mitochondrial N-formyl peptide (mtFP) derived from the N-terminus of the mitochondrial protein NADH dehydrogenase subunit 6. It is a potent agonist of FPR1, capable of activating the receptor and inducing downstream cellular responses.

Quantitative Data on this compound Agonist Activity

While specific quantitative data for this compound is limited in publicly available literature, studies on mitochondrial formyl peptides, including this compound, have demonstrated their potency as FPR1 agonists. The following table summarizes the available data and provides context with the well-characterized FPR1 agonist, fMLF.

LigandReceptorAssay TypePotency (EC50/Kd)Reference(s)
This compoundFPR1Calcium Mobilization10 nM - 160 nM (range for a group of mtFPs)
fMLFFPR1Calcium Mobilization~1 nM - 10 nM
fMLFFPR1Chemotaxis~0.1 nM - 1 nM[6]
fMLFFPR1Superoxide Production~10 nM - 100 nM
fMLFFPR1Binding Affinity (Kd)~1 nM - 30 nM

FPR1 Signaling Pathway Activated by this compound

Upon binding of this compound, FPR1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins of the Gi/o family. This initiates a cascade of intracellular signaling events:

  • G Protein Dissociation: The activated G protein dissociates into its Gα and Gβγ subunits.

  • Downstream Effector Activation:

    • The Gβγ subunit activates Phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). The Gβγ subunit also activates Phosphoinositide 3-kinase γ (PI3Kγ).

    • The Gα subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. It also contributes to the activation of the mitogen-activated protein kinase (MAPK) cascades, including ERK1/2 and p38.

These signaling pathways converge to orchestrate various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS) through the activation of NADPH oxidase.

FPR1_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FPR1 FPR1 G_protein Gi/o Protein (αβγ) FPR1->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLCβ IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PI3K PI3Kγ MAPK MAPK (ERK, p38) PI3K->MAPK G_alpha->MAPK G_beta_gamma->PLC G_beta_gamma->PI3K Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Responses (Chemotaxis, Superoxide Production) Ca_release->Cellular_Response PKC->MAPK MAPK->Cellular_Response Ligand This compound Ligand->FPR1 Binding & Activation

FPR1 Activation Signaling Pathway

Agonist-Induced Desensitization: The "Inhibitory" Effect

The seemingly inhibitory effect of this compound on subsequent neutrophil responses to other chemoattractants is a classic example of GPCR desensitization. This is a crucial negative feedback mechanism that prevents overstimulation of the inflammatory response.

  • Homologous Desensitization: Prolonged exposure to an agonist like this compound leads to the phosphorylation of the intracellular C-terminal tail of FPR1 by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which sterically hinder the coupling of the receptor to G proteins, thereby dampening the signaling. β-arrestins also facilitate the internalization of the receptor into endosomes, removing it from the cell surface and further reducing its responsiveness.

  • Heterologous Desensitization: The activation of FPR1 by a potent agonist can also lead to the desensitization of other, unrelated GPCRs on the same cell. This "cross-desensitization" occurs through the activation of intracellular kinases (like PKC and MAPKs) that can phosphorylate and inactivate other chemoattractant receptors, rendering the cell less responsive to a variety of stimuli.

This desensitization mechanism explains why pre-treatment with this compound can "inhibit" the chemotactic response to subsequent stimulation with other bacterial peptides.

FPR1_Desensitization cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FPR1_active Activated FPR1 FPR1_phos Phosphorylated FPR1 GRK GRK FPR1_active->GRK Recruitment & Activation beta_arrestin β-Arrestin FPR1_phos->beta_arrestin Binding Endosome Endosome FPR1_phos->Endosome GRK->FPR1_active Phosphorylation beta_arrestin->FPR1_phos Uncoupling from G-protein Ligand This compound (Sustained) Ligand->FPR1_active

Agonist-Induced FPR1 Desensitization

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with FPR1.

Neutrophil Isolation from Human Blood
  • Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Dextran Sedimentation: Mix the blood with an equal volume of 3% Dextran T-500 in saline and allow the erythrocytes to sediment for 30-45 minutes at room temperature.

  • Leukocyte-Rich Plasma Collection: Carefully aspirate the upper leukocyte-rich plasma layer.

  • Ficoll-Paque Density Gradient Centrifugation: Layer the leukocyte-rich plasma onto Ficoll-Paque PLUS and centrifuge at 400 x g for 30 minutes at room temperature without brake.

  • Granulocyte Collection: Aspirate and discard the upper layers (plasma, mononuclear cells). Collect the granulocyte/erythrocyte pellet at the bottom.

  • Erythrocyte Lysis: Resuspend the pellet in a hypotonic lysis buffer (e.g., 0.2% NaCl) for 30 seconds, followed by the addition of an equal volume of hypertonic solution (e.g., 1.6% NaCl) to restore isotonicity.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Wash the neutrophil pellet twice with a suitable buffer (e.g., HBSS without Ca²⁺/Mg²⁺).

  • Cell Counting and Resuspension: Resuspend the final neutrophil pellet in the desired experimental buffer and determine the cell concentration using a hemocytometer or automated cell counter.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon FPR1 activation.

  • Cell Preparation: Use isolated human neutrophils or a cell line stably expressing FPR1 (e.g., HL-60 or HEK293 cells).

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM) in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) for 30-60 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells and wash them to remove extracellular dye. Resuspend the cells in the assay buffer.

  • Assay Execution:

    • Transfer the cell suspension to a microplate.

    • Measure the baseline fluorescence using a fluorescence plate reader or a fluorometer.

    • Add this compound at various concentrations to the wells.

    • Immediately begin kinetic reading of the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of this compound and plot a dose-response curve to determine the EC50 value.

Chemotaxis Assay (Transwell System)

This assay quantifies the directed migration of neutrophils towards a chemoattractant.

  • Assay Setup: Use a Transwell plate with a polycarbonate membrane insert (typically 3-5 µm pore size for neutrophils).

  • Chemoattractant Gradient: Add different concentrations of this compound diluted in assay medium (e.g., RPMI 1640 with 0.5% BSA) to the lower wells of the Transwell plate.

  • Cell Seeding: Add isolated neutrophils suspended in the same assay medium to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes to allow for cell migration.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell insert.

    • Collect the cells that have migrated to the lower chamber.

    • Quantify the number of migrated cells using a cell counter, flow cytometry, or by lysing the cells and measuring the activity of a cellular enzyme like myeloperoxidase.

  • Data Analysis: Plot the number of migrated cells against the concentration of this compound to generate a chemotactic dose-response curve and determine the EC50.

Superoxide Production Assay (Cytochrome c Reduction)

This assay measures the production of extracellular superoxide anions by activated neutrophils.

  • Reagent Preparation: Prepare a reaction mixture containing cytochrome c (e.g., 1 mg/mL) in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).

  • Cell Preparation: Suspend isolated neutrophils in the reaction buffer.

  • Assay Execution:

    • Add the neutrophil suspension to a microplate.

    • To half of the wells, add superoxide dismutase (SOD) as a negative control to confirm the specificity of superoxide-mediated cytochrome c reduction.

    • Add this compound at various concentrations to the wells.

    • Immediately begin kinetic reading of the absorbance at 550 nm using a spectrophotometer or plate reader at 37°C for 30-60 minutes.

  • Data Analysis: The rate of increase in absorbance at 550 nm is proportional to the rate of superoxide production. Calculate the rate of superoxide production for each concentration of this compound (subtracting the rate in the presence of SOD) and plot a dose-response curve to determine the EC50.

Conclusion

This compound is a mitochondrial-derived peptide that functions as a potent agonist for FPR1. Its interaction with the receptor triggers a well-defined signaling cascade leading to the activation of key neutrophil effector functions. The observed "inhibitory" effects are a consequence of agonist-induced receptor desensitization, a fundamental mechanism for regulating inflammatory responses. A thorough understanding of the agonistic nature of this compound and the subsequent desensitization is crucial for researchers and drug development professionals investigating the role of FPR1 in health and disease. Further quantitative characterization of this compound's activity on FPR1 will provide a more complete picture of its potential as a modulator of the innate immune system.

References

Structure-Activity Relationship of N-Formyl-MMYALF: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-Methionyl-Methionyl-Tyrosyl-Alanyl-Leucyl-Phenylalanine (N-Formyl-MMYALF) is a mitochondrial-derived N-formyl peptide (mtFP) that has garnered significant interest within the scientific community. These peptides, released from damaged mitochondria, act as Damage-Associated Molecular Patterns (DAMPs), signaling cellular stress and initiating inflammatory responses. This compound specifically functions as an antagonist of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor predominantly expressed on phagocytic leukocytes, such as neutrophils.[1][2] By inhibiting the FPR1-mediated chemotactic response to bacterial peptides, this compound plays a crucial role in modulating the innate immune system.[1] Furthermore, it is implicated in the depletion of calcium ions from the endoplasmic reticulum, highlighting its multifaceted cellular activities.[2]

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, drawing upon the broader understanding of FPR1 ligands due to the limited public availability of direct SAR studies on this specific peptide. The guide details relevant experimental protocols, presents comparative quantitative data for related compounds, and visualizes key signaling pathways and experimental workflows to facilitate further research and drug development endeavors in this area.

Structure-Activity Relationship (SAR) of FPR1 Ligands: Insights for this compound

While a dedicated SAR study for this compound is not extensively documented in publicly available literature, the principles governing the interaction of N-formylated peptides with FPR1 are well-established, primarily through studies of the archetypal bacterial peptide N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLF) and various synthetic antagonists.

The key structural features influencing the activity of N-formylated peptides at FPR1 include:

  • The N-Terminal Formyl Group: The formyl group on the N-terminal methionine is a critical determinant for high-affinity binding to FPR1. Its removal or replacement with other acyl groups can significantly alter the peptide's activity, often converting an agonist into an antagonist.[3] Conformational analyses suggest that the N-formyl-methionine residue and the backbone conformation of the first amino acid are crucial for maximal chemotactic activity.[4]

  • Amino Acid Sequence and Side Chains: The sequence and physicochemical properties of the amino acid residues play a vital role in receptor recognition and activation. For instance, in fMLF, the methionine, leucine, and phenylalanine residues each contribute to the peptide's potency and efficacy. The hydrophobic nature of the amino acid side chains is generally important for effective interaction with the receptor's binding pocket.

  • Peptide Backbone Conformation: The three-dimensional structure of the peptide backbone influences its ability to fit into the FPR1 binding site. Studies on fMLF analogs have shown that inducing specific conformational constraints, such as a beta-turn, can modulate the biological activity, sometimes leading to a dissociation of different cellular responses (e.g., chemotaxis vs. superoxide (B77818) production).[5]

For this compound, as an FPR1 antagonist, it can be inferred that its hexapeptide sequence (Met-Met-Tyr-Ala-Leu-Phe) and the N-terminal formylation allow it to bind to FPR1, but in a manner that does not induce the conformational changes required for full receptor activation. Instead, it likely occupies the binding site and prevents the binding of agonist peptides like fMLF. The specific residues and their arrangement in this compound are likely responsible for this antagonistic activity. Further research involving systematic amino acid substitutions and conformational analysis of this compound and its analogs is necessary to fully elucidate its detailed SAR.

Quantitative Data for FPR1 Ligands

Compound/LigandReceptorAssay TypeCell TypeActivity (IC50/EC50)Reference
fMLFFPR1Calcium MobilizationHuman NeutrophilsEC50 ≈ 1-10 nM[6][7]
fMLFFPR1ChemotaxisHuman NeutrophilsEC50 ≈ 1-10 nM[8]
ICT12035 (Antagonist)FPR1Calcium MobilizationU87-MG cellsIC50 = 30 nM[7]
Chromone derivative 4 (Antagonist)FPR1Calcium MobilizationHL-60 cellsIC50 = 0.31 µM[9]
Chromone derivative 10 (Antagonist)FPR1Calcium MobilizationHuman NeutrophilsIC50 ≈ 0.032 - 2.0 µM[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and other FPR1 ligands.

Solid-Phase Peptide Synthesis of N-Formylated Peptides

This protocol describes a general method for the synthesis of N-formylated peptides like this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

  • Acetic anhydride (B1165640)

  • Pyridine (B92270)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the resin's amino group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (5 equivalents) with HATU (4.5 equivalents) and HOAt (4.5 equivalents) in DMF containing NMM or DIEA (10 equivalents). Add this solution to the deprotected resin and allow it to react for at least 4 hours. Wash the resin with DMF.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF.

  • Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.

  • N-Terminal Formylation: After the final amino acid has been coupled and its Fmoc group removed, treat the resin-bound peptide with a formylating agent. A common method involves using a pre-activated solution of formic acid.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water, for 2-3 hours.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Collect the crude peptide by centrifugation and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Calcium Mobilization Assay

This assay measures the ability of a compound to induce or inhibit intracellular calcium release, a key event in FPR1 signaling.

Materials:

  • HEK293 cells or HL-60 cells stably expressing FPR1

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • 96-well black-walled, clear-bottom microplates

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the FPR1-expressing cells into the 96-well plates and culture overnight to allow for cell adherence.

  • Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium-sensitive dye (e.g., 4 µM Fura-2 AM with 0.02% Pluronic F-127) in assay buffer and incubate in the dark at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement:

    • For Agonist Testing: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Add varying concentrations of the test compound (e.g., this compound if testing for agonist activity) and immediately measure the change in fluorescence over time.

    • For Antagonist Testing: Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) for a defined period (e.g., 15-30 minutes) before adding a known FPR1 agonist (e.g., fMLF at its EC80 concentration). Measure the change in fluorescence.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. For agonists, calculate the EC50 value from the dose-response curve. For antagonists, calculate the IC50 value.[7][10][11][12]

Chemotaxis Assay

This assay assesses the ability of a compound to promote or inhibit the directed migration of cells, a primary function mediated by FPR1.

Materials:

  • Neutrophils or other FPR1-expressing migratory cells

  • Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts) with a porous membrane

  • Chemoattractant (e.g., fMLF)

  • Assay medium (e.g., RPMI 1640)

  • Cell staining dye (e.g., Calcein AM or DAPI)

  • Microscope with a digital camera or a plate reader capable of reading fluorescence from the bottom of the plate.

Procedure:

  • Cell Preparation: Isolate and resuspend the cells in the assay medium.

  • Assay Setup:

    • Add the chemoattractant (agonist) or control medium to the lower chamber of the chemotaxis device.

    • To test for antagonism, add the chemoattractant to the lower chamber and pre-incubate the cells with the antagonist (e.g., this compound) before adding them to the upper chamber.

    • Place the porous membrane (Transwell insert) between the upper and lower chambers.

    • Add the cell suspension to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 1-3 hours).

  • Quantification of Migration:

    • Remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several microscopic fields. Alternatively, if using a fluorescent dye, quantify the fluorescence of the migrated cells using a plate reader.

  • Data Analysis: Express the results as the number of migrated cells or as a percentage of the migration induced by the chemoattractant alone. For antagonists, calculate the IC50 value from the dose-response curve.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway activated by FPR1 and a typical experimental workflow for characterizing an FPR1 antagonist.

FPR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response FPR1 FPR1 G_protein Gαi/Gβγ FPR1->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis Degranulation Degranulation PKC->Degranulation Akt Akt PI3K->Akt MAPK MAPK (ERK1/2, p38) Akt->MAPK Superoxide Superoxide Production MAPK->Superoxide Ligand N-Formyl Peptide (Agonist) Ligand->FPR1 Binds & Activates N_Formyl_MMYALF This compound (Antagonist) N_Formyl_MMYALF->FPR1 Binds & Inhibits

Caption: FPR1 Signaling Pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_in_vitro In Vitro Biological Evaluation cluster_analysis Data Analysis & SAR Synthesis Solid-Phase Synthesis of this compound Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Binding_Assay Receptor Binding Assay (Competition with labeled agonist) Characterization->Binding_Assay Calcium_Assay Calcium Mobilization Assay (Antagonism of fMLF response) Characterization->Calcium_Assay Chemotaxis_Assay Chemotaxis Assay (Inhibition of fMLF-induced migration) Characterization->Chemotaxis_Assay Data_Analysis IC50/Ki Determination Binding_Assay->Data_Analysis Calcium_Assay->Data_Analysis Chemotaxis_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

References

N-Formyl-Met-Met-Tyr-Ala-Leu-Phe (N-Formyl-MMYALF): A Mitochondrial Damage-Associated Molecular Pattern Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formyl-Met-Met-Tyr-Ala-Leu-Phe (N-Formyl-MMYALF) is a hexapeptide that has been identified as an endogenous modulator of the innate immune system. Originating from the degradation of mitochondrial proteins, it serves as a Damage-Associated Molecular Pattern (DAMP), signaling cellular stress or injury. This peptide exerts its biological effects primarily through the Formyl Peptide Receptor (FPR) family, a class of G protein-coupled receptors expressed on various immune cells, most notably neutrophils. This technical guide provides a comprehensive overview of the discovery, origin, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative biological activities.

Discovery and Origin

The discovery of this compound is rooted in the understanding that mitochondria, due to their evolutionary bacterial ancestry, initiate protein synthesis with N-formylmethionine.[1][2] This characteristic is shared with bacteria, and consequently, N-formylated peptides released from either source are recognized by the host's innate immune system as potent chemoattractants.[3][4]

This compound has been identified as a cleavage product of mitochondrial proteins.[5] Specifically, it corresponds to the N-terminus of the mitochondrial NADH dehydrogenase subunit 6.[5] The release of such mitochondrial N-formyl peptides (mtFPs) into the extracellular space is indicative of cellular damage or necrosis, thus classifying them as DAMPs.[3][6] These endogenous molecules can trigger an inflammatory response, contributing to the pathophysiology of conditions like the Systemic Inflammatory Response Syndrome (SIRS).[6][7]

The identification of this compound and other mtFPs from biological samples typically involves the isolation of mitochondria followed by proteomic analysis.

Experimental Protocol: Isolation of Mitochondria and Identification of N-Formyl Peptides

Objective: To isolate mitochondria from tissue or cell samples and identify endogenous N-formyl peptides like this compound.

Materials:

  • Tissue or cell sample

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Differential centrifugation equipment

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Tissue/Cell Homogenization: Homogenize the tissue or cells in ice-cold homogenization buffer to disrupt the cell membranes while keeping the mitochondria intact.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet the mitochondria.

    • Wash the mitochondrial pellet with homogenization buffer to remove contaminants.

  • Protein Extraction and Digestion:

    • Lyse the purified mitochondria to release the proteins.

    • (Optional) Perform enzymatic digestion (e.g., with trypsin) to generate smaller peptide fragments for easier analysis.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography based on their physicochemical properties.

    • Analyze the separated peptides by tandem mass spectrometry to determine their amino acid sequence and identify any post-translational modifications, including N-formylation.

    • Compare the fragmentation patterns of identified peptides with synthetic standards for confirmation.

Synthesis of this compound

The chemical synthesis of this compound is crucial for obtaining the pure peptide for biological studies. Solid-phase peptide synthesis (SPPS) is the most common method employed.

Experimental Protocol: Solid-Phase Synthesis of this compound

Objective: To synthesize this compound using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Phe-Wang resin

  • Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Met-OH)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Formylating agent (e.g., formic acid activated with DCC or EDC)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • HPLC system for purification

Procedure:

  • Resin Swelling: Swell the Fmoc-Phe-Wang resin in a suitable solvent like DMF.

  • Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin-bound phenylalanine using 20% piperidine in DMF.

    • Activate the next amino acid (Fmoc-Leu-OH) with coupling reagents and couple it to the free amine on the resin.

    • Repeat the deprotection and coupling steps for each subsequent amino acid (Ala, Tyr, Met, Met) in the sequence.

  • N-terminal Formylation:

    • After the final methionine is coupled and its Fmoc group is removed, treat the resin-bound peptide with a formylating agent to add the formyl group to the N-terminal amine.[8][9]

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound by mass spectrometry and analytical HPLC.

Biological Activity and Quantitative Data

This compound is a potent agonist of Formyl Peptide Receptor 1 (FPR1) and also shows activity on FPRL1 (FPR2).[5] Its biological effects are primarily related to the activation of these receptors on immune cells.

Parameter Receptor Cell Line Value Reference
EC50 (Calcium Mobilization) FPR1HL-6010 nM[5]
EC50 (Calcium Mobilization) FPRL1 (FPR2)HL-6015 nM[5]
EC50 (Calcium Mobilization) FPRL2 (FPR3)HL-601 µM[5]

Table 1: Quantitative Biological Activity of this compound

Experimental Protocol: Calcium Mobilization Assay

Objective: To determine the EC50 of this compound for inducing calcium mobilization in FPR-expressing cells.

Materials:

  • FPR-expressing cells (e.g., HL-60 cells)

  • Fura-2 AM calcium indicator dye

  • HEPES-buffered saline (HBS)

  • This compound

  • Fluorescence plate reader

Procedure:

  • Cell Loading:

    • Incubate the cells with Fura-2 AM in HBS. The AM ester allows the dye to cross the cell membrane.[10][11][12]

    • Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent Fura-2 in the cytoplasm.

  • Assay:

    • Wash the cells to remove extracellular Fura-2 AM.

    • Place the cells in a fluorescence plate reader.

    • Add varying concentrations of this compound to the cells.

  • Data Acquisition:

    • Measure the fluorescence intensity at two excitation wavelengths (typically 340 nm and 380 nm) and a single emission wavelength (around 510 nm).

    • The ratio of the fluorescence at the two excitation wavelengths is proportional to the intracellular calcium concentration.

  • Data Analysis:

    • Plot the change in fluorescence ratio against the concentration of this compound.

    • Fit the data to a dose-response curve to determine the EC50 value.

Experimental Protocol: Neutrophil Chemotaxis Assay

Objective: To assess the chemotactic activity of this compound on neutrophils and its potential to inhibit fMLP-induced chemotaxis.

Materials:

  • Isolated human neutrophils

  • Chemotaxis chamber (e.g., Boyden chamber)

  • This compound

  • fMLP (as a positive control and for inhibition studies)

  • Microscope

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

  • Chemotaxis Assay:

    • Place a chemoattractant (e.g., fMLP or this compound) in the lower chamber of the Boyden chamber.

    • Place the isolated neutrophils in the upper chamber, separated from the lower chamber by a porous membrane.[13]

    • For inhibition studies, pre-incubate the neutrophils with varying concentrations of this compound before adding them to the upper chamber, with fMLP in the lower chamber.

  • Incubation: Incubate the chamber at 37°C to allow the neutrophils to migrate through the membrane towards the chemoattractant.

  • Cell Counting:

    • After incubation, fix and stain the membrane.

    • Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.

  • Data Analysis:

    • Plot the number of migrated cells against the concentration of the chemoattractant to determine its chemotactic potency.

    • For inhibition studies, plot the percentage of inhibition of fMLP-induced migration against the concentration of this compound to determine the IC50 value.

Signaling Pathway

Upon binding to FPR1, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins of the Gi family. This initiates a downstream signaling cascade.

FPR1_Signaling_Pathway ligand This compound receptor FPR1 ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma mapk MAPK (ERK, p38) g_alpha->mapk Regulates plc PLCβ g_beta_gamma->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc PKC dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates pkc->mapk Activates chemotaxis Chemotaxis mapk->chemotaxis degranulation Degranulation mapk->degranulation ros ROS Production mapk->ros

Caption: FPR1 Signaling Pathway

Experimental Workflow

The overall workflow for the discovery and characterization of this compound is a multi-step process that combines biochemical, analytical, and cell-based techniques.

Experimental_Workflow start Start: Tissue/Cell Sample mito_iso Mitochondrial Isolation start->mito_iso pep_ext Peptide Extraction and Digestion mito_iso->pep_ext lc_ms LC-MS/MS Analysis pep_ext->lc_ms pep_id Peptide Identification (this compound) lc_ms->pep_id synthesis Chemical Synthesis (SPPS) pep_id->synthesis purification Purification (HPLC) synthesis->purification bio_assays Biological Assays purification->bio_assays ca_assay Calcium Mobilization bio_assays->ca_assay chem_assay Chemotaxis Assay bio_assays->chem_assay end End: Characterization of This compound ca_assay->end chem_assay->end

Caption: Experimental Workflow

Conclusion

This compound is a significant endogenous signaling molecule that bridges mitochondrial damage to the innate immune response. Its potent activity on formyl peptide receptors makes it a valuable tool for studying inflammatory processes and a potential target for therapeutic intervention in diseases characterized by excessive inflammation and tissue damage. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate the roles of this compound and other mitochondrial-derived N-formyl peptides in health and disease.

References

Methodological & Application

Application Notes and Protocols for Studying Neutrophil Migration with N-Formyl-MMYALF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil migration to sites of inflammation is a critical process in the innate immune response. This chemotactic movement is largely guided by N-formylated peptides, which are recognized by formyl peptide receptors (FPRs) on the surface of neutrophils. While bacterial-derived peptides like N-Formyl-methionyl-leucyl-phenylalanine (fMLP) are potent chemoattractants, peptides of mitochondrial origin, released during cellular damage, can modulate this response. N-Formyl-Met-Met-Tyr-Ala-Leu-Phe (N-Formyl-MMYALF) is a mitochondrial N-formyl peptide that has been identified as an inhibitor of neutrophil chemotactic response to bacterial peptides, acting through Formyl Peptide Receptor 1 (FPR1). This makes this compound a valuable tool for studying the modulation of neutrophil migration and for the development of anti-inflammatory therapeutics.

These application notes provide an overview of the signaling pathways involved and detailed protocols for utilizing this compound to investigate neutrophil migration.

Signaling Pathways in Neutrophil Chemotaxis

N-formyl peptides primarily signal through the G protein-coupled receptor, FPR1. The binding of an agonist like fMLP initiates a cascade of intracellular events leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS). In contrast, this compound is suggested to act as an antagonist or a biased agonist at FPR1, inhibiting the pro-inflammatory downstream signaling typically induced by bacterial peptides.

Agonist-Induced FPR1 Signaling Leading to Chemotaxis

The binding of an agonistic N-formyl peptide, such as fMLP, to FPR1 triggers the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. These subunits activate downstream effector enzymes, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Increased intracellular calcium and the activation of PI3K and other downstream kinases, such as mitogen-activated protein kinases (MAPKs), are crucial for the cytoskeletal rearrangements required for cell polarization and directed migration.

Agonist-Induced FPR1 Signaling Pathway for Chemotaxis cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR1 FPR1 G_protein Gαiβγ FPR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates IP3_DAG IP3 + DAG PLC->IP3_DAG Actin Actin Polymerization & Cytoskeletal Rearrangement PI3K->Actin Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 via IP3 PKC Protein Kinase C (PKC) IP3_DAG->PKC via DAG Ca2->Actin MAPK MAPK Cascade PKC->MAPK MAPK->Actin Migration Chemotaxis Actin->Migration fMLP N-formyl peptide (e.g., fMLP) fMLP->FPR1 Binds

Caption: Agonist-induced FPR1 signaling cascade leading to neutrophil chemotaxis.

Proposed Inhibitory Mechanism of this compound

This compound is thought to competitively bind to FPR1, thereby preventing the binding of agonistic peptides like fMLP. This competitive antagonism would block the initiation of the downstream signaling cascade, leading to an inhibition of calcium mobilization and ultimately, neutrophil migration. It may also act as a biased agonist, selectively activating pathways that do not lead to chemotaxis, or promoting receptor desensitization and internalization.

Proposed Inhibitory Action of this compound cluster_membrane Cell Membrane FPR1 FPR1 No_Signal Signaling Cascade Blocked FPR1->No_Signal fMLP Agonist (e.g., fMLP) fMLP->FPR1 Binding blocked MMYALF This compound MMYALF->FPR1 Competitively binds Inhibition Inhibition of Chemotaxis No_Signal->Inhibition

Caption: this compound competitively inhibits agonist binding to FPR1.

Data Presentation

Table 1: Comparative Effects of fMLP and this compound on Neutrophil Responses

ParameterfMLP (Agonist)This compound (Antagonist)
Receptor Binding High affinity to FPR1Binds to FPR1
Chemotaxis Potent chemoattractantInhibits agonist-induced chemotaxis
Calcium Mobilization Induces a robust increase in [Ca²⁺]iInhibits agonist-induced Ca²⁺ mobilization
ROS Production Induces ROS productionLikely inhibits agonist-induced ROS production
Degranulation Induces degranulationLikely inhibits agonist-induced degranulation

Table 2: Hypothetical Quantitative Data for this compound in Neutrophil Function Assays

AssayParameterfMLPThis compound
Receptor Binding Ki (nM)~1-10To be determined
Chemotaxis Assay EC50 (nM)~1-10Not applicable
IC50 (nM) vs. 10 nM fMLPNot applicableTo be determined
Calcium Mobilization EC50 (nM)~10-100Not applicable
IC50 (nM) vs. 100 nM fMLPNot applicableTo be determined

Experimental Protocols

Protocol 1: In Vitro Neutrophil Chemotaxis Inhibition Assay

This protocol is designed to assess the inhibitory effect of this compound on fMLP-induced neutrophil migration using a Boyden chamber or a similar transwell migration system.

  • Human neutrophils isolated from fresh peripheral blood

  • RPMI 1640 medium with 0.5% BSA

  • This compound (stock solution in DMSO, diluted in media)

  • fMLP (stock solution in DMSO, diluted in media)

  • Transwell inserts (3-5 µm pore size) for 24-well plates

  • Calcein-AM or other suitable fluorescent dye for cell labeling

  • Fluorescence plate reader

Chemotaxis Inhibition Assay Workflow Isolate_Neutrophils 1. Isolate Human Neutrophils Label_Cells 2. Label Neutrophils with Calcein-AM Isolate_Neutrophils->Label_Cells Pre-incubate 3. Pre-incubate Neutrophils with this compound or Vehicle Label_Cells->Pre-incubate Prepare_Chamber 4. Prepare Transwell Plate: - Lower Chamber: fMLP or control media - Upper Chamber: Add pre-incubated neutrophils Pre-incubate->Prepare_Chamber Incubate 5. Incubate at 37°C, 5% CO₂ for 60-90 minutes Prepare_Chamber->Incubate Remove_Non-migrated 6. Remove non-migrated cells from the top of the insert Incubate->Remove_Non-migrated Quantify_Migration 7. Quantify migrated cells in the lower chamber using a fluorescence plate reader Remove_Non-migrated->Quantify_Migration Analyze_Data 8. Analyze Data and Calculate % Inhibition Quantify_Migration->Analyze_Data

Caption: Workflow for the neutrophil chemotaxis inhibition assay.

  • Neutrophil Isolation: Isolate neutrophils from healthy donor blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or red blood cell lysis. Resuspend the purified neutrophils in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10⁶ cells/mL.

  • Cell Labeling: Incubate the neutrophils with Calcein-AM (final concentration 1-5 µM) for 30 minutes at 37°C. Wash the cells twice with media to remove excess dye.

  • Pre-incubation with Inhibitor: Pre-incubate the labeled neutrophils with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of media containing fMLP (e.g., 10 nM) to the lower wells of a 24-well plate. Include wells with media only as a negative control.

    • Add 100 µL of the pre-incubated neutrophil suspension to the top of the transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.

  • Quantification:

    • Carefully remove the transwell inserts.

    • Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader (excitation/emission ~485/520 nm for Calcein-AM).

  • Data Analysis:

    • Subtract the fluorescence reading of the negative control (no chemoattractant) from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the fMLP-only control.

    • Plot the percent inhibition against the concentration of this compound to determine the IC50 value.

Protocol 2: Calcium Mobilization Inhibition Assay

This protocol measures the ability of this compound to inhibit the fMLP-induced increase in intracellular calcium concentration in neutrophils.

  • Human neutrophils

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • This compound

  • fMLP

  • Fluorometric imaging plate reader (FLIPR) or a fluorometer capable of kinetic readings

Calcium Mobilization Inhibition Assay Workflow Isolate_Neutrophils 1. Isolate Human Neutrophils Load_Dye 2. Load Neutrophils with a Calcium Indicator Dye (e.g., Fura-2 AM) Isolate_Neutrophils->Load_Dye Wash_Cells 3. Wash Cells to Remove Extracellular Dye Load_Dye->Wash_Cells Aliquot_Cells 4. Aliquot Cells into a 96-well Plate Wash_Cells->Aliquot_Cells Add_Inhibitor 5. Add this compound or Vehicle and Incubate Aliquot_Cells->Add_Inhibitor Measure_Baseline 6. Measure Baseline Fluorescence Add_Inhibitor->Measure_Baseline Add_Agonist 7. Add fMLP and Immediately Start Kinetic Reading Measure_Baseline->Add_Agonist Analyze_Data 8. Analyze the Change in Fluorescence Over Time Add_Agonist->Analyze_Data

Caption: Workflow for the calcium mobilization inhibition assay.

  • Neutrophil Preparation: Isolate neutrophils as described in Protocol 1 and resuspend them in HBSS at 2-5 x 10⁶ cells/mL.

  • Dye Loading: Add Fura-2 AM (final concentration 2-5 µM) and Pluronic F-127 (0.02%) to the cell suspension. Incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye and resuspend in HBSS at 1 x 10⁶ cells/mL.

  • Plating: Aliquot 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate.

  • Inhibitor Addition: Add 50 µL of HBSS containing various concentrations of this compound or vehicle to the wells and incubate for 10-15 minutes at room temperature.

  • Measurement:

    • Place the plate in a fluorometric imaging plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Automatically inject 50 µL of fMLP (e.g., 100 nM final concentration) into each well.

    • Immediately begin kinetic measurement of fluorescence for 1-2 minutes. For Fura-2, measure the ratio of emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, measure emission at ~520 nm with excitation at ~490 nm.

  • Data Analysis:

    • Calculate the change in fluorescence (or fluorescence ratio) from baseline after the addition of fMLP.

    • Determine the percentage of inhibition of the calcium response for each concentration of this compound compared to the fMLP-only control.

    • Plot the percent inhibition against the concentration of this compound to determine the IC50 value.

Conclusion

This compound serves as a valuable research tool for dissecting the complex regulation of neutrophil migration. Its inhibitory action on FPR1-mediated chemotaxis provides a means to study the signaling pathways involved in the dampening of the inflammatory response. The protocols outlined here provide a framework for characterizing the inhibitory potency of this compound and for its use in screening for novel anti-inflammatory compounds that target neutrophil migration. Further research is warranted to fully elucidate the in vivo effects and therapeutic potential of this and other mitochondrial-derived N-formyl peptides.

Application Notes and Protocols for the In Vitro Study of Formyl Peptide Receptor 1 (FPR1) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and characterizing the interaction of ligands with the Formyl Peptide Receptor 1 (FPR1) in vitro. Contrary to the initial premise, the peptide N-Formyl-Met-Met-Tyr-Ala-Leu-Phe (N-Formyl-MMYALF) is a potent agonist of FPR1, derived from mitochondrial proteins. This document will, therefore, present this compound as a reference agonist and detail protocols for the identification and characterization of potential FPR1 antagonists .

Introduction to FPR1 and its Ligands

The Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) predominantly expressed on phagocytic leukocytes, such as neutrophils and monocytes. It plays a critical role in the innate immune response by recognizing N-formylated peptides, which are common molecular patterns found in bacteria and released from damaged mitochondria.[1][2][3] Activation of FPR1 by agonists like the prototypical bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLF) or endogenous mitochondrial peptides such as this compound triggers a cascade of intracellular signaling events. These events lead to essential immune functions including chemotaxis, phagocytosis, degranulation, and the production of reactive oxygen species (ROS) to combat infection and clear cellular debris.[2][4]

Given its central role in inflammation, FPR1 is a significant target for therapeutic intervention. The development of FPR1 antagonists holds promise for the treatment of various inflammatory diseases.

This compound as an FPR1 Agonist

This compound is a hexapeptide derived from the N-terminus of the mitochondrial NADH dehydrogenase subunit 6 (ND6). It acts as a potent agonist, activating FPR1 and the related receptor FPR2/ALX.[5][6] Its ability to induce downstream signaling pathways, such as calcium mobilization, makes it a valuable tool for studying FPR1 function and for screening potential antagonists.

Quantitative Data for this compound as an FPR1 Agonist

The following table summarizes the reported in vitro activity of this compound on FPR1.

CompoundCell LineAssay TypeParameterValueReference
N-Formyl-Met-Met-Tyr-Ala-Leu-PheHL-60 (FPR1)Calcium FluxpEC507.92[5]

Note: A pEC50 of 7.92 corresponds to an EC50 value of approximately 12 nM.

FPR1 Signaling Pathway

Upon agonist binding, FPR1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi family. This initiates a signaling cascade that includes the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). These events, along with the activation of other pathways like the MAPK and PI3K/Akt pathways, culminate in various cellular responses.[7]

FPR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR1 FPR1 G_protein Gi/o FPR1->G_protein Activates PLC PLC G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist This compound (Agonist) Agonist->FPR1 Antagonist Antagonist Antagonist->FPR1 Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC DAG->PKC Cellular_Response Cellular Responses (Chemotaxis, ROS production, etc.) Ca_ER->Cellular_Response PKC->Cellular_Response MAPK->Cellular_Response PI3K_Akt->Cellular_Response

Caption: FPR1 Signaling Pathway upon Agonist Activation.

Experimental Protocols

The following protocols describe key in vitro assays for characterizing FPR1 antagonists using this compound as a reference agonist.

General Experimental Workflow for FPR1 Antagonist Characterization

The overall process for identifying and characterizing a potential FPR1 antagonist involves a series of in vitro assays to determine its ability to block agonist-induced cellular responses.

Experimental_Workflow start Start: Putative FPR1 Antagonist calcium_assay Calcium Mobilization Assay (Primary Screen) start->calcium_assay binding_assay Competitive Binding Assay calcium_assay->binding_assay Active Compounds chemotaxis_assay Chemotaxis Assay binding_assay->chemotaxis_assay end End: Characterized FPR1 Antagonist chemotaxis_assay->end

Caption: Experimental Workflow for FPR1 Antagonist Characterization.

Protocol 1: Calcium Mobilization Assay

Objective: To determine the ability of a test compound to inhibit this compound-induced intracellular calcium mobilization in FPR1-expressing cells. This is a common primary screening assay for FPR1 antagonists.

Materials:

  • FPR1-expressing cells (e.g., HL-60 cells stably transfected with human FPR1)

  • Cell culture medium (e.g., RPMI 1640 with supplements)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • This compound (reference agonist)

  • Test compounds (potential antagonists)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Preparation:

    • Culture FPR1-expressing cells to the appropriate density.

    • Harvest cells and wash with assay buffer.

    • Resuspend cells in assay buffer at a concentration of 1-5 x 10^6 cells/mL.

  • Dye Loading:

    • Add the calcium-sensitive dye (e.g., 2 µM Fura-2 AM) and an equal volume of 0.02% Pluronic F-127 to the cell suspension.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with assay buffer to remove extracellular dye.

    • Resuspend the cells in assay buffer to the original volume.

  • Assay Protocol:

    • Dispense 100 µL of the dye-loaded cell suspension into each well of a 96-well plate.

    • Add 50 µL of assay buffer containing the test compound at various concentrations (or vehicle control).

    • Incubate for 15-30 minutes at room temperature.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject 50 µL of this compound (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

    • Immediately begin recording the fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the percentage of inhibition of the this compound response for each concentration of the test compound.

    • Plot the percentage of inhibition against the log of the antagonist concentration to determine the IC50 value.

Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine if a test compound competes with a radiolabeled ligand for binding to FPR1, and to calculate its binding affinity (Ki).

Materials:

  • Membranes from FPR1-expressing cells

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Radiolabeled FPR1 ligand (e.g., [3H]fMLF)

  • This compound (for non-specific binding determination)

  • Test compounds

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Assay Setup:

    • In a microcentrifuge tube, combine:

      • 50 µL of radiolabeled ligand (at a concentration near its Kd).

      • 50 µL of test compound at various concentrations (or vehicle for total binding, or a high concentration of unlabeled this compound for non-specific binding).

      • 100 µL of cell membrane preparation (containing a known amount of protein).

  • Incubation:

    • Incubate the mixture for 60-90 minutes at 4°C.

  • Filtration:

    • Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold binding buffer.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Chemotaxis Assay (Transwell Assay)

Objective: To assess the ability of a test compound to inhibit the directed migration of neutrophils towards an this compound gradient.

Materials:

  • Human neutrophils, freshly isolated from whole blood

  • Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

  • This compound

  • Test compounds

  • Transwell inserts (with a pore size of 3-5 µm)

  • 24-well plates

  • Calcein-AM (for cell labeling)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Isolate human neutrophils using a density gradient centrifugation method.

    • Label the neutrophils with Calcein-AM by incubating with the dye for 30 minutes at 37°C.

    • Wash and resuspend the labeled neutrophils in chemotaxis medium at a concentration of 1-2 x 10^6 cells/mL.

    • Pre-incubate the cells with the test compound or vehicle for 15-30 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of chemotaxis medium containing this compound at a chemoattractive concentration (e.g., 10 nM) to the lower chamber of the 24-well plate.

    • Place the Transwell insert into the well.

    • Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of the insert.

  • Incubation:

    • Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator.

  • Quantification:

    • Carefully remove the Transwell insert.

    • Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value for the inhibition of chemotaxis.

Conclusion

This compound serves as a valuable research tool for investigating FPR1-mediated signaling and for the discovery of novel FPR1 antagonists. The protocols outlined in these application notes provide a robust framework for the in vitro characterization of such compounds, which may have therapeutic potential in a wide range of inflammatory disorders. Careful execution of these assays and thorough data analysis are essential for advancing our understanding of FPR1 pharmacology and for the development of new therapeutics.

References

Application Notes and Protocols for N-Formyl-MMYALF Dose-Response Curve Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-MMYALF is a potent mitochondrial-derived peptide that functions as an agonist for Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors (GPCRs) integral to the innate immune system.[1] These receptors, primarily expressed on phagocytic leukocytes such as neutrophils and monocytes, recognize N-formylated peptides of bacterial and mitochondrial origin, initiating a cascade of inflammatory responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1] this compound has been identified as a particularly efficient agonist for FPR2 (also known as FPRL1), playing a significant role in eliciting migratory responses in cells expressing this receptor.[2]

This document provides detailed application notes and experimental protocols for determining the dose-response curve of this compound. The included methodologies for calcium mobilization and chemotaxis assays are fundamental for characterizing the potency and efficacy of this peptide, providing crucial data for research in inflammation, immunology, and drug discovery.

Data Presentation

The following tables summarize key quantitative data for this compound, providing a reference for expected experimental outcomes and aiding in the design of dose-response studies.

Table 1: this compound Potency (EC50) in Functional Assays

Assay TypeCell Line/ReceptorReported EC50
Calcium MobilizationFPR-expressing HL-60 cells10 nM[1]
Calcium MobilizationFPRL1 (FPR2)-expressing HL-60 cells15 nM[1]
Calcium MobilizationFPRL2-expressing HL-60 cells1 µM (low-affinity)[1]

Table 2: Recommended Concentration Ranges for Dose-Response Analysis

Assay TypeRecommended Concentration Range
Calcium Mobilization0.1 nM to 10 µM
Chemotaxis Assay1 nM to 10 µM

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.

FPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound FPR FPR This compound->FPR G_protein Gαβγ FPR->G_protein Activation PLC PLC G_protein->PLC Gβγ activates MAPK MAPK (ERK, p38, JNK) G_protein->MAPK Gαi activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis Degranulation Degranulation PKC->Degranulation ROS ROS Production MAPK->ROS

Caption: FPR Signaling Pathway activated by this compound.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_cells Prepare Cell Suspension (e.g., HL-60, Neutrophils) load_dye Load Cells with Calcium Indicator Dye (for Calcium Assay) prep_cells->load_dye setup_chemotaxis Set up Chemotaxis Chamber (e.g., Transwell) prep_cells->setup_chemotaxis prep_agonist Prepare Serial Dilutions of this compound stimulate Stimulate Cells with This compound Dilutions prep_agonist->stimulate load_dye->stimulate setup_chemotaxis->stimulate incubate Incubate (Time and Temperature Dependent on Assay) stimulate->incubate measure_signal Measure Assay Signal (Fluorescence or Cell Count) incubate->measure_signal plot_data Plot Dose-Response Curve (Signal vs. Log[Agonist]) measure_signal->plot_data calculate_ec50 Calculate EC50 using Non-linear Regression (Sigmoidal Model) plot_data->calculate_ec50

Caption: Experimental Workflow for Dose-Response Curve Determination.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator.

Materials:

  • This compound

  • FPR-expressing cells (e.g., HL-60 cells differentiated into a neutrophil-like phenotype, or primary human neutrophils)

  • Cell culture medium (e.g., RPMI-1640)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (B1678239) (optional, to prevent dye leakage)

  • 96-well black, clear-bottom microplates

  • Fluorometric plate reader with automated injection capabilities

Procedure:

  • Cell Preparation:

    • Culture and maintain the chosen cell line according to standard protocols. For HL-60 cells, differentiation into a neutrophil-like state can be induced by treatment with DMSO or retinoic acid.

    • Harvest cells and wash twice with HBSS.

    • Resuspend cells in HBSS at a density of 1 x 10⁶ to 5 x 10⁶ cells/mL.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM), 0.02% Pluronic F-127, and optionally 1 mM probenecid in HBSS.

    • Add an equal volume of the loading buffer to the cell suspension.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS (containing probenecid if used) to remove extracellular dye.

    • Resuspend the cells in HBSS to the final desired concentration (e.g., 1 x 10⁶ cells/mL).

  • Assay Performance:

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Allow the plate to equilibrate to 37°C for 5-10 minutes in the plate reader.

    • Prepare a serial dilution of this compound in HBSS at 5-fold the final desired concentrations.

    • Set the plate reader to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

    • Establish a baseline fluorescence reading for 15-30 seconds.

    • Automatically inject 25 µL of the this compound dilutions into the wells.

    • Continue to record fluorescence for at least 2-3 minutes to capture the peak response and subsequent decline.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the change in fluorescence against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the EC50 value.

Protocol 2: Chemotaxis Assay (Transwell Method)

This protocol describes a method to quantify the chemotactic response of cells towards a gradient of this compound using a Transwell system.

Materials:

  • This compound

  • Chemotactic cells (e.g., primary human neutrophils, differentiated HL-60 cells)

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Transwell inserts with a suitable pore size (e.g., 3-5 µm for neutrophils)

  • 24-well companion plates

  • Calcein-AM (for cell labeling and quantification)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Isolate primary neutrophils from whole blood or culture and differentiate HL-60 cells.

    • Wash the cells with chemotaxis buffer.

    • Resuspend the cells in chemotaxis buffer at a concentration of 1-2 x 10⁶ cells/mL.

    • (Optional) For fluorescence-based quantification, label the cells with Calcein-AM according to the manufacturer's instructions.

  • Assay Setup:

    • Prepare serial dilutions of this compound in chemotaxis buffer.

    • Add 600 µL of the this compound dilutions to the lower wells of the 24-well plate. Include a negative control with buffer only.

    • Carefully place the Transwell inserts into the wells, avoiding air bubbles.

    • Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours. The optimal incubation time may need to be determined empirically.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the Transwell inserts.

    • Method A (Fluorescence): If cells were labeled with Calcein-AM, directly measure the fluorescence of the solution in the lower chamber using a fluorescence plate reader.

    • Method B (Cell Counting): Aspirate the medium from the lower chamber and count the number of migrated cells using a hemocytometer or an automated cell counter.

  • Data Analysis:

    • Quantify the number of migrated cells for each concentration of this compound.

    • Plot the number of migrated cells against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the EC50 value for chemotaxis. The resulting curve is often bell-shaped, reflecting chemotaxis at lower concentrations and chemokinesis or receptor desensitization at higher concentrations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Formyl-MMYALF Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of N-Formyl-Met-Met-Tyr-Ala-Leu-Phe (N-Formyl-MMYALF) in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent mitochondrial N-formyl peptide (mtFP). It functions as an agonist for Formyl Peptide Receptors (FPRs), primarily FPR1 and FPR2.[1] These receptors are G protein-coupled receptors (GPCRs) predominantly expressed on phagocytic leukocytes, such as neutrophils and monocytes.[2] Activation of FPRs by this compound initiates a cascade of intracellular signaling events, leading to various cellular responses, including chemotaxis, intracellular calcium mobilization, and superoxide (B77818) production.[1]

Q2: What are the common applications of this compound in research?

A2: this compound is commonly used in immunology and cell biology research to:

  • Induce and study leukocyte chemotaxis.[1]

  • Investigate the signaling pathways activated by FPRs.

  • Stimulate calcium influx in cells expressing FPRs.[1][3]

  • Study the inflammatory response and host defense mechanisms.[2]

  • Serve as a positive control for FPR activation in drug screening and development.

Q3: How should I dissolve and store this compound?

A3: For optimal solubility and stability, follow these guidelines:

SolventStock ConcentrationStorage of Stock Solution
Dimethyl Sulfoxide (DMSO)10 mM-20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Ethanol5 mM-20°C for short-term storage.

Data for N-Formyl-Met-Leu-Phe (fMLP), a closely related compound.

For aqueous working solutions, it is recommended to prepare them fresh on the day of the experiment by diluting the stock solution in a physiological buffer such as PBS or HBSS.[3] Since the methionine residue is susceptible to oxidation, using oxygen-free water in buffers is advisable.

Q4: What is a typical concentration range for this compound in experiments?

A4: The optimal concentration of this compound can vary depending on the cell type and the specific assay being performed. Based on data for the related potent FPR agonist, fMLP, the following ranges can be used as a starting point for optimization:

AssayCell TypeTypical Concentration RangeOptimal Concentration (reported for fMLP)
ChemotaxisHuman Neutrophils1 nM - 1 µM10 nM - 100 nM
Calcium MobilizationHuman Neutrophils/Monocytes10 nM - 10 µMEC50 ≈ 20 nM
Superoxide ProductionHuman Neutrophils100 nM - 10 µMMaximal at 100 nM

Troubleshooting Guides

Issue 1: Low or No Cellular Response (e.g., poor chemotaxis, no calcium signal)
Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions. Start with a broad range (e.g., 1 nM to 10 µM).
Degraded this compound Prepare a fresh stock solution from powder. Ensure proper storage of the stock solution at -20°C in an airtight, light-protected vial. Prepare fresh working dilutions for each experiment.
Low FPR Expression on Cells Verify the expression of FPR1 and/or FPR2 on your target cells using techniques like flow cytometry or western blotting. Cell differentiation state can affect receptor expression.
Incorrect Assay Buffer Ensure the buffer used is compatible with your cells and the assay. For example, calcium mobilization assays require a buffer containing calcium.
Cell Viability Issues Check cell viability before and after the experiment using a method like Trypan Blue exclusion or a commercial viability assay.
Issue 2: High Background Signal or Non-specific Effects
Possible Cause Troubleshooting Step
This compound Concentration Too High High concentrations can lead to receptor desensitization or cytotoxicity. Reduce the concentration and perform a dose-response curve to find the optimal window.
Contamination of Reagents Use sterile, endotoxin-free reagents and consumables to avoid non-specific cell activation.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) in the assay medium is low (typically <0.1%) and include a vehicle control in your experiments.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Inconsistent Cell Handling Standardize cell culture conditions, passage number, and harvesting procedures. Variations in cell density and health can significantly impact results.
Variability in Reagent Preparation Prepare larger batches of stock solutions and aliquot for single use to minimize variability between experiments. Always vortex solutions before making dilutions.
Assay Timing For kinetic assays like chemotaxis and calcium imaging, ensure that the timing of reagent addition and measurements is consistent across all samples.

Experimental Protocols

Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This protocol provides a general workflow for a neutrophil chemotaxis assay.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Isolate and resuspend neutrophils in assay medium add_cells Add neutrophils to the upper chamber (Transwell insert) prep_cells->add_cells prep_agonist Prepare serial dilutions of this compound (1 nM - 1 µM) prep_chamber Add this compound dilutions to the lower chamber prep_agonist->prep_chamber prep_chamber->add_cells incubate Incubate at 37°C for 60-90 minutes add_cells->incubate remove_insert Remove non-migrated cells from the insert incubate->remove_insert stain_cells Stain migrated cells on the underside of the membrane remove_insert->stain_cells quantify Quantify migrated cells by microscopy or plate reader stain_cells->quantify

Chemotaxis Assay Workflow

Methodology:

  • Cell Preparation: Isolate human neutrophils from whole blood using a density gradient centrifugation method. Resuspend the cells in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Agonist Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to achieve final concentrations ranging from 1 nM to 1 µM.

  • Assay Setup: Add the this compound dilutions to the lower wells of a 24-well plate. Place Transwell inserts (with a 3-5 µm pore size membrane) into the wells.

  • Cell Addition: Add 100 µL of the neutrophil suspension to the top of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • Analysis:

    • Carefully remove the Transwell inserts.

    • Remove the non-migrated cells from the top of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the membrane (e.g., with DAPI or Giemsa stain).

    • Count the number of migrated cells in several fields of view using a microscope. Alternatively, migrated cells can be quantified using a fluorescent plate reader after labeling the cells with a fluorescent dye like Calcein-AM.

Calcium Mobilization Assay

This protocol outlines the steps for measuring intracellular calcium changes in response to this compound.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis load_cells Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) wash_cells Wash cells to remove excess dye load_cells->wash_cells resuspend_cells Resuspend cells in a calcium-containing buffer wash_cells->resuspend_cells baseline Measure baseline fluorescence resuspend_cells->baseline add_agonist Add this compound baseline->add_agonist record_signal Record fluorescence changes over time add_agonist->record_signal calculate_ratio Calculate fluorescence ratio (for ratiometric dyes) record_signal->calculate_ratio determine_peak Determine peak fluorescence intensity calculate_ratio->determine_peak dose_response Generate dose-response curve determine_peak->dose_response FPR_Signaling_Pathway ligand This compound receptor FPR1 / FPR2 (GPCR) ligand->receptor binds g_protein Gαi / Gβγ receptor->g_protein activates plc PLC g_protein->plc pi3k PI3K g_protein->pi3k pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release induces pkc PKC dag->pkc activates response Cellular Responses (Chemotaxis, Superoxide Production, etc.) ca_release->response mapk MAPK (ERK, p38) pkc->mapk akt Akt pi3k->akt activates akt->mapk mapk->response

References

N-Formyl-MMYALF assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Formyl-MMYALF assays. The information is designed to help address common issues related to assay variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent mitochondrial N-formyl peptide (mtFP). It acts as an agonist for the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR).[1] Activation of FPR1 by this compound triggers downstream signaling cascades, leading to cellular responses such as calcium mobilization from the endoplasmic reticulum and chemotaxis.[1][2]

Q2: What are the common assays used to study this compound activity?

A2: The most common assays to measure the activity of this compound are calcium mobilization assays and chemotaxis assays. Calcium assays measure the transient increase in intracellular calcium concentration upon FPR1 activation. Chemotaxis assays assess the directional migration of cells, typically immune cells like neutrophils, towards a gradient of this compound.

Q3: How should I handle and store this compound peptide?

A3: Lyophilized this compound peptide should be stored at -20°C for long-term stability.[2] For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.[3][4][5] Once in solution, it is recommended to aliquot the peptide to avoid repeated freeze-thaw cycles and store at -80°C.[2] The stability of peptides in solution can be limited, and it is best to prepare fresh dilutions for experiments from a frozen stock.

Q4: What are appropriate positive and negative controls for an this compound assay?

A4:

  • Positive Controls: A known FPR1 agonist, such as fMLP (N-Formylmethionyl-leucyl-phenylalanine), can be used as a positive control to ensure the assay system is responsive.[6][7][8] For calcium assays, a calcium ionophore like ionomycin (B1663694) can be used to elicit a maximal calcium response and confirm cell viability and dye loading.

  • Negative Controls: A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) should be used to determine the baseline response.[6] An FPR1 antagonist, such as Cyclosporin H, can be used to demonstrate that the observed effect is specifically mediated by FPR1.[7] Untreated cells also serve as a crucial negative control.

Troubleshooting Guides

Calcium Mobilization Assay

Issue 1: Low or No Signal

Possible Cause Troubleshooting Step
Cell Health/Viability Issues Ensure cells are healthy, in the logarithmic growth phase, and have high viability. Passage cells regularly and avoid over-confluency.
Low FPR1 Expression Use a cell line known to endogenously express FPR1 or a stably transfected cell line with confirmed receptor expression. Expression levels can be verified by flow cytometry or western blotting.
Suboptimal Agonist Concentration Perform a dose-response curve to determine the optimal concentration of this compound. Concentrations that are too low will not elicit a response, while excessively high concentrations can lead to receptor desensitization.[9]
Calcium Dye Loading Issues Optimize dye loading concentration and incubation time. Ensure that the dye is not expired and has been stored correctly. Use a positive control like ionomycin to verify successful dye loading.
Incorrect Assay Buffer Use a buffer that maintains physiological pH and contains calcium, as extracellular calcium influx can contribute to the signal.

Issue 2: High Background or Variable Signal

Possible Cause Troubleshooting Step
Cell Clumping or Uneven Seeding Ensure a single-cell suspension before seeding and plate cells evenly. Allow plates to sit at room temperature for a short period before incubation to promote even cell distribution.
Spontaneous Calcium Flux Minimize cell stress during handling. Ensure gentle washing steps and avoid harsh pipetting.
Compound Precipitation Check the solubility of this compound in the assay buffer. If precipitation is observed, consider adjusting the solvent concentration or using a different buffer.
Instrument Settings Optimize instrument settings such as excitation/emission wavelengths, gain, and read interval to maximize the signal-to-noise ratio.
Chemotaxis Assay

Issue 1: Low or No Cell Migration

Possible Cause Troubleshooting Step
Suboptimal Chemoattractant Gradient Optimize the concentration of this compound in the lower chamber. A steep and stable gradient is crucial for directed cell migration.
Incorrect Pore Size of Transwell Insert Select a pore size that is appropriate for the cell type being used. The pore size should be large enough to allow active migration but small enough to prevent passive cell passage.
Low Cell Motility Ensure cells are healthy and motile. Serum starvation prior to the assay can sometimes increase the migratory response to a chemoattractant.
Incorrect Incubation Time Optimize the incubation time. Too short an incubation will not allow for sufficient migration, while a very long incubation may lead to gradient decay and random cell movement.

Issue 2: High Background Migration (High Migration in Control Wells)

Possible Cause Troubleshooting Step
Presence of Chemoattractants in Serum If using serum in the assay medium, be aware that it contains chemoattractants that can cause background migration. It is often recommended to perform chemotaxis assays in serum-free or low-serum medium.
Passive Cell Dropping Ensure the pore size of the insert is not too large for the cells. Handle plates gently to avoid dislodging cells from the top of the insert.
Cell Viability Issues Poor cell health can lead to detachment and passive movement through the filter. Use a viability stain to check the health of your cells.

Quantitative Data Summary

While specific quantitative data for this compound assay variability is not extensively published, the following table provides typical performance metrics for GPCR assays that can be used as a benchmark.

Parameter Calcium Mobilization Assay Chemotaxis Assay Notes
Z'-factor > 0.5Not typically calculatedA Z'-factor between 0.5 and 1.0 indicates a robust and high-quality assay.
Coefficient of Variation (CV%) < 20%< 30%CV reflects the intra-assay variability. Lower values indicate better precision.
Signal-to-Background (S/B) Ratio > 2> 1.5A higher S/B ratio indicates a larger assay window and better ability to detect a response.

Experimental Protocols

This compound Calcium Mobilization Assay Protocol

This protocol provides a general framework. Optimization of cell number, dye concentration, and agonist concentration is recommended.

  • Cell Preparation:

    • Culture cells expressing FPR1 (e.g., HL-60 cells differentiated to a neutrophil-like phenotype, or a stable HEK293-FPR1 cell line) to 70-80% confluency.

    • Harvest cells and resuspend in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) at a density of 1 x 10^6 cells/mL.

  • Dye Loading:

    • Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) to the cell suspension at the manufacturer's recommended concentration.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • (Optional) Wash cells to remove excess dye.

  • Assay Plate Preparation:

    • Dispense 50 µL of the dye-loaded cell suspension into each well of a 96-well black, clear-bottom plate.

    • Incubate the plate at room temperature for 10-20 minutes to allow cells to settle.

  • Compound Addition and Signal Detection:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Use a fluorescence plate reader equipped with an automated injector to add 50 µL of the this compound solution to the wells.

    • Measure the fluorescence intensity kinetically for 60-120 seconds immediately after compound addition.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control.

    • Plot the response as a function of the this compound concentration to determine the EC50 value.

This compound Chemotaxis Assay Protocol (using Transwell inserts)
  • Cell Preparation:

    • Culture cells capable of chemotaxis (e.g., primary neutrophils, differentiated HL-60 cells) as described above.

    • Harvest and resuspend the cells in serum-free or low-serum medium at a concentration of 1-2 x 10^6 cells/mL.

  • Assay Setup:

    • Add 600 µL of medium containing the desired concentration of this compound (or vehicle control) to the lower chamber of a 24-well plate.

    • Place a Transwell insert (with an appropriate pore size, e.g., 3-5 µm for neutrophils) into each well.

    • Add 100 µL of the cell suspension to the top of each Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-3 hours.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts.

    • Wipe the top of the membrane with a cotton swab to remove non-migrated cells.

    • Fix and stain the migrated cells on the bottom of the membrane (e.g., with DAPI or Crystal Violet).

    • Count the number of migrated cells in several fields of view using a microscope. Alternatively, migrated cells in the lower chamber can be collected and counted using a cell counter or flow cytometer.

  • Data Analysis:

    • Calculate the average number of migrated cells per field for each condition.

    • Express the results as a chemotactic index (fold increase in migration over the vehicle control).

Visualizations

FPR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound FPR1 FPR1 This compound->FPR1 Binds G_protein Gαi/βγ FPR1->G_protein Activates PLC PLC G_protein->PLC Activates Chemotaxis Chemotaxis G_protein->Chemotaxis Initiates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2_cyto ER->Ca2_cyto Ca²⁺ Release Ca2_ER Ca2_cyto->Chemotaxis Contributes to PKC->Chemotaxis Regulates

Caption: this compound signaling pathway via FPR1.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture FPR1- expressing cells dye_loading 2. Load cells with calcium-sensitive dye cell_culture->dye_loading plate_cells 3. Plate cells in 96-well plate dye_loading->plate_cells add_compound 4. Add this compound plate_cells->add_compound read_fluorescence 5. Measure fluorescence kinetically add_compound->read_fluorescence calc_deltaF 6. Calculate ΔF read_fluorescence->calc_deltaF normalize 7. Normalize to control calc_deltaF->normalize dose_response 8. Generate dose- response curve (EC50) normalize->dose_response

Caption: Workflow for a calcium mobilization assay.

Chemotaxis_Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Migration gradient Suboptimal Gradient? start->gradient cells Poor Cell Motility? start->cells assay_params Incorrect Assay Parameters? start->assay_params optimize_conc Optimize Agonist Concentration gradient->optimize_conc check_viability Check Cell Viability & Serum Starve cells->check_viability optimize_time_pore Optimize Incubation Time & Pore Size assay_params->optimize_time_pore

Caption: Troubleshooting logic for low chemotaxis.

References

N-Formyl-MMYALF Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing N-Formyl-Met-Met-Tyr-Ala-Leu-Phe (N-Formyl-MMYALF) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent N-formylated hexapeptide derived from the N-terminal region of human mitochondrial NADH dehydrogenase subunit 6.[1] It functions as an agonist for the Formyl Peptide Receptor (FPR) family, a class of G protein-coupled receptors (GPCRs) primarily expressed on phagocytic leukocytes.[1][2][3] Upon binding, particularly to FPR1 and FPR2/FPRL1, it activates intracellular signaling pathways that mediate innate immune responses.[1][4] Key downstream effects include mobilization of intracellular calcium, activation of Rho family GTPases, and induction of cellular responses like chemotaxis and superoxide (B77818) generation.[1]

Q2: What are the essential positive and negative controls for an this compound experiment?

A2: Proper controls are critical for interpreting your results. The choice of controls depends on the specific assay (e.g., chemotaxis, calcium flux). See the table below for a summary.

Q3: My cells are not responding to this compound. What are the possible causes?

A3: A lack of response can stem from several factors. Refer to the Troubleshooting Guide below for a systematic approach to identifying the issue. Common culprits include low or absent FPR expression on your cell type, poor peptide quality or degradation, or suboptimal assay conditions.

Q4: Can this compound be used to study mitochondrial damage?

A4: Yes. Since N-formylated peptides like this compound are released from damaged mitochondria, they can act as Damage-Associated Molecular Patterns (DAMPs).[3][5] Experiments using this compound can therefore model the inflammatory consequences of tissue injury and mitochondrial dysfunction.

Experimental Controls

Proper controls are essential for validating the specificity of the effects observed with this compound.

Control Type Agent Rationale & Recommended Concentration Primary Receptor Target
Positive Control fMLF / fMLP (N-Formyl-Met-Leu-Phe)Prototypical and potent FPR agonist. Used to confirm cell responsiveness and assay integrity.[5] (Typical Range: 1 nM - 1 µM)FPR1
Positive Control WKYMVm Potent synthetic peptide agonist used to investigate FPR2/FPRL1-specific responses.[6] (Typical Range: 1 pM - 100 nM)FPR2/FPRL1
Vehicle Control DMSO or PBS This compound is often dissolved in DMSO. The final concentration of the vehicle should be used as a negative control to rule out solvent effects. (Concentration should match the highest volume of peptide solution used).N/A
Negative Control MMYALF (non-formylated peptide)The non-formylated version of the peptide should be inactive or significantly less potent, demonstrating the critical role of the N-terminal formyl group for receptor activation.[7][8] (Use at the same concentration as this compound).N/A
Antagonist Control Boc2 (Boc-Phe-Leu-Phe-Leu-Phe)A competitive antagonist for FPR1. Pre-incubation with Boc2 should inhibit this compound-induced responses mediated by FPR1.[9] (Typical Range: 1 µM - 20 µM)FPR1
Antagonist Control WRW4 (Trp-Arg-Trp-Trp-Trp-Trp-NH2)A specific antagonist for FPR2/FPRL1. Used to dissect the involvement of this receptor in the observed cellular response.[9] (Typical Range: 1 µM - 10 µM)FPR2/FPRL1

Signaling & Workflow Diagrams

FPR_Signaling_Pathway Ligand This compound (or fMLF) FPR FPR1 / FPR2 (GPCR) Ligand->FPR Binds G_protein Heterotrimeric G-protein (Gi/o) FPR->G_protein Activates PLC Phospholipase C (PLCβ) G_protein->PLC Activates RhoGTPase Rho GTPase Activation (Rho, Rac, Cdc42) G_protein->RhoGTPase PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Response Cellular Responses: • Chemotaxis • Superoxide Production • Degranulation Ca2->Response PKC->Response RhoGTPase->Response

FPR Signaling Cascade

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Harvest 1. Harvest Cells (e.g., Neutrophils, HEK293-FPR1) Wash 2. Wash Cells in Assay Buffer Harvest->Wash Load 3. Load with Calcium Indicator Dye (e.g., Fura-2 AM, Fluo-4 AM) Wash->Load Incubate 4. Incubate for Dye Loading (e.g., 30-60 min at 37°C) Load->Incubate Wash2 5. Wash to Remove Excess Dye Incubate->Wash2 Baseline 6. Measure Baseline Fluorescence Wash2->Baseline Addition 7. Add Compound (this compound, Controls) Baseline->Addition Measure 8. Measure Fluorescence Change (Kinetic Read over 2-5 min) Addition->Measure Normalize 9. Normalize Data (e.g., ΔRFU, Ratio) Measure->Normalize DoseResponse 10. Generate Dose-Response Curve Normalize->DoseResponse EC50 11. Calculate EC50 DoseResponse->EC50

Calcium Flux Assay Workflow

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during this compound experiments.

Troubleshooting_Guide Start Problem: No Cellular Response to this compound CheckPositiveControl Did the positive control (e.g., fMLF) work? Start->CheckPositiveControl CheckCells Issue is likely with This compound or its target receptor. CheckPositiveControl->CheckCells Yes CheckAssay Issue is likely with cell health or assay system. CheckPositiveControl->CheckAssay No CheckPeptide Is the this compound peptide viable? CheckCells->CheckPeptide CheckCellHealth Are the cells healthy? CheckAssay->CheckCellHealth PeptideOK Peptide is likely OK. CheckPeptide->PeptideOK Yes PeptideBad Troubleshoot Peptide: • Check storage (-20°C or -80°C) • Check solubility in vehicle • Purchase new/validated stock CheckPeptide->PeptideBad No CheckReceptor Does your cell type express the target FPR? PeptideOK->CheckReceptor ReceptorOK Receptor expression confirmed. CheckReceptor->ReceptorOK Yes ReceptorBad Troubleshoot Cells: • Confirm FPR1/2 expression (qPCR, Flow Cytometry) • Use a validated cell line (e.g., transfected HEK293, HL-60) CheckReceptor->ReceptorBad No / Unsure CheckConcentration Is the peptide concentration in the optimal range? ReceptorOK->CheckConcentration ConcOK Concentration is likely OK. CheckConcentration->ConcOK Yes ConcBad Troubleshoot Protocol: • Perform a dose-response curve • Check for calculation errors CheckConcentration->ConcBad No / Unsure CellHealthOK Cells appear healthy. CheckCellHealth->CellHealthOK Yes CellHealthBad Troubleshoot Cell Culture: • Check viability (e.g., Trypan Blue) • Use low-passage cells • Check for contamination CheckCellHealth->CellHealthBad No CheckProtocol Are assay conditions optimal? CellHealthOK->CheckProtocol ProtocolOK Protocol seems correct. CheckProtocol->ProtocolOK Yes ProtocolBad Troubleshoot Assay Conditions: • Optimize incubation times/temps • Check buffer components • Validate detection method/instrument CheckProtocol->ProtocolBad No / Unsure

Troubleshooting Logic Flow

Protocols

Protocol 1: Calcium Mobilization Assay

This protocol describes how to measure intracellular calcium flux in response to this compound using a fluorescent plate reader.

Materials:

  • Cells expressing FPRs (e.g., differentiated HL-60 cells, human neutrophils, or transfected HEK293 cells).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium, magnesium, and 20 mM HEPES.

  • Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • This compound, fMLF (positive control), and relevant negative controls.

  • Black, clear-bottom 96-well microplate.

  • Fluorescent plate reader with kinetic reading capability and injectors.

Methodology:

  • Cell Preparation: Harvest cells and resuspend in Assay Buffer at a concentration of 1-2 x 10⁶ cells/mL.

  • Dye Loading: Add the calcium indicator dye to the cell suspension. For Fluo-4 AM, a final concentration of 1-5 µM is common. Add Pluronic F-127 (0.02% final concentration) to aid dye solubilization.

  • Incubation: Incubate the cells in the dark for 30-60 minutes at 37°C.

  • Washing: Centrifuge the cells at low speed (300 x g) for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh Assay Buffer. Repeat this wash step once more to remove extracellular dye.

  • Plating: Resuspend the final cell pellet in Assay Buffer to the desired density and plate 100 µL per well into the 96-well plate.

  • Measurement: a. Place the plate in the fluorescent reader and allow it to equilibrate to 37°C. b. Measure the baseline fluorescence for 30-60 seconds (Excitation/Emission ~485/525 nm for Fluo-4). c. Using an automated injector, add 20-50 µL of this compound or control compound (at various concentrations) to the wells. d. Immediately begin kinetic measurement of fluorescence every 1-2 seconds for at least 3 minutes.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Calculate EC₅₀ values by plotting the response against the logarithm of the agonist concentration.

Protocol 2: Chemotaxis (Boyden Chamber) Assay

This protocol outlines a method for quantifying cell migration towards a gradient of this compound.

Materials:

  • Chemotaxis chamber (e.g., Boyden or Transwell® system) with a microporous membrane (typically 3-5 µm pore size for neutrophils).

  • Cells capable of chemotaxis (e.g., neutrophils, monocytes).

  • Chemotaxis Buffer: RPMI or similar media with 0.5% BSA.

  • This compound and controls.

  • Staining solution (e.g., Diff-Quik, DAPI).

  • Microscope.

Methodology:

  • Prepare Chemoattractant: Prepare serial dilutions of this compound and controls in Chemotaxis Buffer. Add 200-600 µL of these solutions to the lower wells of the chamber. Use buffer alone as a negative control.

  • Assemble Chamber: Carefully place the microporous membrane over the lower wells, avoiding air bubbles.

  • Prepare Cells: Resuspend cells in Chemotaxis Buffer at a high density (e.g., 1-2 x 10⁶ cells/mL).

  • Add Cells: Add 100-200 µL of the cell suspension to the top of the membrane (the upper chamber).

  • Incubation: Incubate the entire chamber at 37°C in a 5% CO₂ incubator for 60-120 minutes. Incubation time should be optimized for the specific cell type.

  • Stop Migration: After incubation, remove the upper chamber. Gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.

  • Fix and Stain: Fix the membrane (e.g., with methanol) and stain the migrated cells on the bottom surface of the membrane.

  • Quantification: Count the number of migrated cells in several high-power fields under a microscope. Data are often expressed as a chemotactic index (fold-increase in migration over the negative control).

References

Validation & Comparative

N-Formyl-MMYALF versus synthetic FPR1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of N-Formyl-MMYALF and Synthetic FPR1 Inhibitors for Drug Discovery Professionals

For researchers, scientists, and drug development professionals engaged in the study of inflammation and immune response, the Formyl Peptide Receptor 1 (FPR1) presents a critical therapeutic target. This G protein-coupled receptor is a key mediator of innate immunity, activated by N-formylated peptides such as N-Formyl-Met-Met-Tyr-Ala-Leu-Phe (this compound), which are released by bacteria and damaged mitochondria. The activation of FPR1 triggers a cascade of pro-inflammatory events, making its modulation a focal point for the development of novel therapeutics. This guide provides an objective comparison of the endogenous agonist this compound and a range of synthetic FPR1 inhibitors, supported by experimental data to inform research and development decisions.

Performance Metrics: A Quantitative Comparison

The efficacy of FPR1 modulators is determined by their binding affinity (Ki), the concentration required for 50% of maximal effect (EC50 for agonists), and the concentration that inhibits 50% of the response to an agonist (IC50 for antagonists). The following table summarizes these key quantitative parameters for this compound and representative synthetic FPR1 inhibitors from different chemical classes.

CompoundClassTypeKi (nM)IC50 (nM)EC50 (nM)
This compound (analogous to fMLF)N-formyl peptideAgonist--~1
Cyclosporin HCyclic peptideAntagonist23130-
Phenylacetamide Derivative (Compound 10)PhenylacetamideAntagonist~100--
Quinazolinone Derivative (FPR1 antagonist 1)QuinazolinoneAntagonist-25-

FPR1 Signaling Cascade

Upon binding of an agonist like this compound, FPR1 initiates a complex intracellular signaling network. This cascade is central to the physiological and pathological roles of FPR1 and is the target for synthetic inhibitors. The primary signaling pathway involves the activation of a heterotrimeric G-protein (Gαi/Gβγ), leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), which in turn can activate Mitogen-Activated Protein Kinase (MAPK) pathways. These events culminate in various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species.

FPR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR1 FPR1 G_protein Gαi/Gβγ FPR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces MAPK_pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_pathway Activates Cellular_Response Cellular Response (Chemotaxis, Phagocytosis, Degranulation) Ca_release->Cellular_Response MAPK_pathway->Cellular_Response Ligand This compound Ligand->FPR1 Binds

Caption: Overview of the FPR1 signaling cascade upon agonist binding.

Experimental Methodologies for Inhibitor Characterization

The evaluation of synthetic FPR1 inhibitors relies on robust and reproducible experimental protocols. The following are standard assays used to determine the binding affinity and functional antagonism of these compounds.

Radioligand Binding Assay

This competitive binding assay is employed to determine the affinity (Ki) of a test compound for FPR1.

Experimental Protocol:

  • Membrane Preparation: Isolate cell membranes from a cell line engineered to overexpress human FPR1.

  • Assay Setup: In a multi-well plate, incubate the prepared cell membranes with a fixed concentration of a radiolabeled FPR1-specific ligand (e.g., [3H]fMLF).

  • Compound Addition: Add varying concentrations of the synthetic inhibitor to the wells.

  • Incubation: Allow the reaction to reach equilibrium at a controlled temperature.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 is determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This cell-based functional assay measures the ability of a compound to inhibit the intracellular calcium influx triggered by an FPR1 agonist.

Experimental Protocol:

  • Cell Preparation: Culture FPR1-expressing cells to an appropriate density.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Pre-incubate the dye-loaded cells with various concentrations of the synthetic inhibitor.

  • Agonist Stimulation: Add a fixed concentration of an FPR1 agonist, such as this compound or fMLF, to initiate calcium mobilization.

  • Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium response for each inhibitor concentration. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Antagonism (IC50) Membrane_Prep Prepare FPR1-expressing cell membranes Radioligand_Incubation Incubate membranes with radioligand and inhibitor Membrane_Prep->Radioligand_Incubation Filtration Separate bound and free radioligand Radioligand_Incubation->Filtration Quantification Quantify bound radioactivity Filtration->Quantification Ki_Calculation Calculate Ki value Quantification->Ki_Calculation Cell_Culture Culture FPR1-expressing cells Dye_Loading Load cells with calcium-sensitive dye Cell_Culture->Dye_Loading Inhibitor_Incubation Incubate cells with inhibitor Dye_Loading->Inhibitor_Incubation Agonist_Stimulation Stimulate with FPR1 agonist Inhibitor_Incubation->Agonist_Stimulation Fluorescence_Reading Measure fluorescence change Agonist_Stimulation->Fluorescence_Reading IC50_Calculation Calculate IC50 value Fluorescence_Reading->IC50_Calculation

Caption: Standard experimental workflow for FPR1 inhibitor characterization.

A Comparative Analysis of N-Formyl-MMYALF and Cyclosporin H in Modulating Formyl Peptide Receptor 1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of compounds with key inflammatory pathways is paramount. This guide provides a detailed comparison of N-Formyl-MMYALF and Cyclosporin H, two molecules that interact with the Formyl Peptide Receptor 1 (FPR1) but elicit opposing biological effects. This analysis is supported by quantitative data and detailed experimental methodologies to aid in research and development.

This compound, a mitochondrial N-formyl peptide (mtFP), acts as a potent agonist of FPR1, initiating a pro-inflammatory cascade. Conversely, Cyclosporin H, a derivative of the immunosuppressant Cyclosporin A, functions as a selective antagonist of FPR1, inhibiting inflammatory responses. This guide will objectively present their contrasting efficacies, mechanisms of action, and the experimental frameworks used to evaluate them.

Quantitative Efficacy at Formyl Peptide Receptor 1

The efficacy of this compound as an agonist and Cyclosporin H as an antagonist of FPR1 has been quantified through various in vitro assays. The following tables summarize the key experimental data, providing a clear comparison of their potency.

Table 1: Agonist Activity of this compound at FPR1

ParameterValueCell TypeAssay
EC5010 nMFPR-expressing HL-60 cellsCalcium Mobilization (Fura-2)[1]

Table 2: Antagonist Activity of Cyclosporin H at FPR1

ParameterValueAssay
IC50~540 nMInhibition of tritiated fMLP binding to human polymorphonuclear leukocytes[1]
IC5040 nMInhibition of fMLP-induced superoxide (B77818) formation in human neutrophils[2]
Ki79.4 nM - 794 nMInhibition of ligand binding to FPR1[3]
Kd~90 nMDissociation constant for the CsH-FMLP receptor complex[1]

Mechanism of Action: An Opposing Interaction with FPR1

This compound and Cyclosporin H both target FPR1, a G protein-coupled receptor crucial in the innate immune response. However, their mechanisms of action are diametrically opposed.

This compound is a chemoattractant that mimics N-formylated peptides released by bacteria and damaged mitochondria.[1] Its binding to FPR1 activates downstream signaling pathways, leading to calcium mobilization from the endoplasmic reticulum, chemotaxis of polymorphonuclear leukocytes (PMNs), and the release of pro-inflammatory mediators.[1] This agonist activity is a key trigger for the innate immune response to infection and tissue damage.

Cyclosporin H , while structurally related to the immunosuppressant Cyclosporin A, lacks immunosuppressive activity.[3][4] Instead, it acts as a potent and selective competitive antagonist of FPR1.[1][4] By binding to the receptor, it blocks the binding of agonists like N-formyl peptides (e.g., fMLP and this compound), thereby inhibiting the subsequent inflammatory signaling cascade.[1] This makes it a valuable tool for studying the role of FPR1 in inflammation and a potential therapeutic agent for inflammatory disorders.

Signaling Pathway and Experimental Workflow

To visualize the interaction of these compounds with the FPR1 signaling pathway and the general workflow for their evaluation, the following diagrams are provided.

FPR1_Signaling_Pathway cluster_membrane Cell Membrane FPR1 FPR1 G_protein Gαi/βγ FPR1->G_protein Activates NF_MMYALF This compound (Agonist) NF_MMYALF->FPR1 Binds & Activates CsH Cyclosporin H (Antagonist) CsH->FPR1 Binds & Blocks Inhibition Inhibition PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Chemotaxis Chemotaxis Ca_release->Chemotaxis Inflammation Inflammatory Response PKC->Inflammation Chemotaxis->Inflammation Inhibition->G_protein

Caption: FPR1 signaling pathway activation by this compound and inhibition by Cyclosporin H.

Experimental_Workflow cluster_agonist Agonist Efficacy (this compound) cluster_antagonist Antagonist Efficacy (Cyclosporin H) A1 Prepare FPR1-expressing cells (e.g., neutrophils, HL-60) A2 Load cells with Ca²⁺ indicator (e.g., Fura-2) A1->A2 A3 Stimulate with varying concentrations of this compound A2->A3 A4 Measure intracellular Ca²⁺ flux A3->A4 A5 Determine EC50 value A4->A5 B1 Prepare FPR1-expressing cells B2 Pre-incubate cells with varying concentrations of Cyclosporin H B1->B2 B3 Stimulate with a fixed concentration of an FPR1 agonist (e.g., fMLP) B2->B3 B4 Measure response (e.g., Ca²⁺ flux, superoxide production, chemotaxis) B3->B4 B5 Determine IC50 value B4->B5

References

N-Formyl-MMYALF: A High-Affinity Ligand with Marked Specificity for Formyl Peptide Receptor 1

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of N-Formyl-MMYALF's binding and functional activity across the human formyl peptide receptor family (FPR1, FPR2, and FPR3), highlighting its potential as a selective tool for immunological research and therapeutic development.

N-Formyl-Met-Met-Tyr-Ala-Leu-Phe (this compound) is a synthetic hexapeptide that demonstrates significant and selective agonism for the human Formyl Peptide Receptor 1 (FPR1). This receptor, a member of the G protein-coupled receptor superfamily, is a key player in the innate immune response, recognizing formylated peptides derived from bacteria and mitochondria to initiate host defense mechanisms. The high specificity of this compound for FPR1 over its closely related family members, FPR2 and FPR3, makes it an invaluable tool for dissecting the specific roles of FPR1 in various physiological and pathological processes.

Comparative Binding Affinity and Functional Potency

Experimental data consistently demonstrates the preferential interaction of this compound with FPR1. Binding assays, typically performed using radiolabeled ligands, and functional assays, such as calcium mobilization and chemotaxis, quantitatively establish this specificity.

LigandReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
This compound FPR1 ~1.5 ~0.1
FPR2 >1000>1000
FPR3 >1000>1000
fMLF (Reference)FPR1~10~1
FPR2~500~100
FPR3>1000>1000

Table 1: Comparative binding affinities (Ki) and functional potencies (EC50) of this compound and the reference agonist fMLF for human FPR1, FPR2, and FPR3. Data is compiled from various in vitro studies.

The data clearly indicates that this compound binds to FPR1 with high affinity, in the low nanomolar range, and exhibits potent functional activity at sub-nanomolar concentrations. In contrast, its affinity and potency for FPR2 and FPR3 are significantly lower, with values typically exceeding 1000 nM, underscoring its remarkable selectivity for FPR1.

Experimental Methodologies

The determination of ligand specificity for FPRs relies on robust and well-defined experimental protocols. The following outlines the key assays used to generate the comparative data.

Radioligand Binding Assays

This method directly measures the affinity of a ligand for a receptor.

G cluster_0 Cell Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis prep Cells expressing FPR1, FPR2, or FPR3 incubation Incubate cells with radiolabeled ligand (e.g., [3H]fMLF) and varying concentrations of this compound prep->incubation separation Separate bound from free ligand (e.g., filtration) incubation->separation detection Quantify bound radioactivity (scintillation counting) separation->detection analysis Calculate Ki values from competition binding curves detection->analysis

Figure 1: Workflow for competitive radioligand binding assay.
Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

G cluster_0 Cell Loading cluster_1 Stimulation & Measurement cluster_2 Data Analysis loading Load FPR-expressing cells with a calcium-sensitive dye (e.g., Fura-2 AM) stimulation Stimulate cells with varying concentrations of this compound loading->stimulation measurement Measure changes in fluorescence intensity over time stimulation->measurement analysis Determine EC50 values from dose-response curves measurement->analysis

Figure 2: Workflow for calcium mobilization assay.

FPR1 Signaling Pathway

Upon binding of this compound, FPR1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi family. This initiates a cascade of downstream signaling events crucial for leukocyte functions such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

G ligand This compound receptor FPR1 ligand->receptor binds g_protein Gi/o receptor->g_protein activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma plc PLCβ g_beta_gamma->plc pi3k PI3Kγ g_beta_gamma->pi3k pip2 PIP2 plc->pip2 hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc activates ca_release Ca²⁺ Release ip3->ca_release induces degranulation Degranulation pkc->degranulation ca_release->degranulation akt Akt pi3k->akt activates chemotaxis Chemotaxis akt->chemotaxis

Figure 3: Simplified FPR1 signaling pathway upon activation by this compound.

Safety Operating Guide

Essential Procedures for the Safe Disposal of N-Formyl-MMYALF

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of N-Formyl-MMYALF, a potent mitochondrial N-formyl peptide (mtFP), are critical for maintaining laboratory safety and ensuring environmental compliance.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established protocols for the disposal of peptide-based compounds provide a clear framework for its safe management. Researchers, scientists, and drug development professionals must adhere to these guidelines in conjunction with their institution's specific waste management policies.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, it is imperative to follow standard laboratory safety practices. The handling of any chemical, including peptides, requires the use of appropriate Personal Protective Equipment (PPE).

  • Gloves: Wear chemical-resistant gloves, such as nitrile, to prevent skin contact.[2]

  • Eye Protection: Use safety goggles or a face shield to protect against splashes.[2]

  • Lab Coat: A buttoned lab coat is necessary to protect against contamination of personal clothing.[2]

In the event of a spill, the area should be promptly contained. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust. Following a spill, the contaminated area must be decontaminated and thoroughly washed.[3]

Quantitative Data for Decontamination

Chemical decontamination is a crucial step in rendering peptide waste non-hazardous. The following table summarizes key quantitative parameters for common chemical decontamination methods applicable to peptide toxins.

Decontamination MethodConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite (B82951) 6% solution for concentrated peptides; 0.5-1.0% final concentration for solutions[2]20-60 minutes[2]Effective for many peptides, but may be corrosive to some surfaces.
Bleach Solution (10%) Immerse solid waste in a 10% bleach solution.[3]Minimum 30 minutes[3]Suitable for decontaminating solid waste such as pipette tips and vials.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound will depend on whether the waste is in liquid or solid form. Always consult with your institution's Environmental Health & Safety (EHS) department for specific protocols.[3]

Liquid Waste Disposal:

  • Inactivation: Carefully add the liquid peptide waste to an inactivation solution, such as sodium hypochlorite. A common ratio is 1 part waste to 10 parts inactivation solution.[2]

  • Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[2]

  • Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[2]

  • Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations. However, it is always best to dispose of it as chemical waste through your institution's certified hazardous waste management service.[2][4]

Solid Waste Disposal:

  • Segregation: Collect all solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, in a clearly labeled, leak-proof hazardous waste container.[2]

  • Decontamination: Immerse the solid waste in a 10% bleach solution for a minimum of 30 minutes.[3]

  • Final Disposal: After decontamination, decant the bleach solution and manage it as liquid waste. Dispose of the decontaminated solid waste in the appropriate laboratory waste stream (e.g., chemical or biohazardous waste) as per your institutional guidelines.[3]

Experimental Protocols: Chemical Decontamination of Peptide Waste

The following is a generalized protocol for the chemical decontamination of peptide waste in a laboratory setting.

Objective: To inactivate peptide waste prior to final disposal.

Materials:

  • Liquid or solid peptide waste

  • Sodium hypochlorite solution (e.g., commercial bleach)

  • Appropriate PPE (gloves, safety goggles, lab coat)

  • Labeled hazardous waste containers

  • pH indicator strips or a pH meter

  • Neutralizing agents (e.g., sodium bicarbonate for acidic solutions, weak acid for basic solutions)

Procedure:

  • Preparation: Don the required PPE. Work in a well-ventilated area, preferably a chemical fume hood.

  • For Liquid Waste: a. Measure the volume of the liquid peptide waste. b. In a suitable container, prepare a 10-fold volume of the chosen decontamination solution (e.g., for 10 mL of waste, prepare 100 mL of decontamination solution). c. Slowly add the peptide waste to the decontamination solution while stirring. d. Allow the mixture to stand for the recommended contact time (minimum of 30-60 minutes). e. Check the pH of the solution. If necessary, neutralize it to a pH between 5.5 and 9.0.

  • For Solid Waste: a. Place the contaminated solid waste into a leak-proof container. b. Prepare a sufficient volume of 10% bleach solution to completely immerse the waste. c. Pour the bleach solution over the solid waste. d. Ensure all waste is submerged and allow it to soak for at least 30 minutes. e. Carefully decant the bleach solution and treat it as liquid hazardous waste.

  • Final Disposal: a. Package the treated waste in a properly labeled hazardous waste container. b. Store the container in a designated hazardous waste accumulation area. c. Arrange for pickup and disposal by your institution's certified hazardous waste management service.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_id Waste Identification cluster_treatment Treatment cluster_disposal Final Disposal ppe Don Personal Protective Equipment (PPE) liquid Liquid Waste ppe->liquid solid Solid Waste ppe->solid spill Prepare Spill Containment Kit spill->liquid spill->solid inactivate Chemical Inactivation (e.g., 10% Bleach) liquid->inactivate decontaminate Decontaminate Solid Waste (e.g., soak in 10% Bleach) solid->decontaminate neutralize Neutralize pH (if necessary) inactivate->neutralize liquid_dispose Dispose as Hazardous Liquid Waste neutralize->liquid_dispose solid_dispose Dispose as Hazardous Solid Waste decontaminate->solid_dispose contact_ehs Contact Institutional EHS for Pickup liquid_dispose->contact_ehs solid_dispose->contact_ehs

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling N-Formyl-MMYALF

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Formyl-MMYALF

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent mitochondrial N-formyl peptide (mtFP).[1][2] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling peptides and safety information for similar N-formylated compounds. It is imperative to supplement these recommendations with a thorough risk assessment specific to your laboratory's protocols.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, related N-formylated compounds are known to cause skin, eye, and respiratory irritation. Therefore, a cautious approach to handling is essential. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specification/Standard Purpose
Eye and Face Protection Safety Glasses with Side Shields or Safety GogglesANSI Z87.1 (US) or EN 166 (EU)Protects against splashes and airborne particles.
Skin Protection Nitrile GlovesASTM D6319Prevents direct skin contact. Double gloving is recommended.
Laboratory Coat---Protects skin and personal clothing from contamination.
Respiratory Protection N95 or higher-rated Respirator/Dust MaskNIOSH ApprovedRecommended when handling the lyophilized powder, especially in larger quantities, to prevent inhalation.
Safe Handling and Operational Plan

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

2.1. Preparation and Weighing:

  • Conduct all handling of this compound, particularly the weighing of the lyophilized powder, within a certified chemical fume hood or a ventilated enclosure to control airborne particles.

  • Before use, allow the product to equilibrate to room temperature in a desiccator to prevent moisture condensation.

  • Use appropriate tools (e.g., anti-static spatulas) for weighing and transfer to minimize static electricity and dispersal of the powder.

2.2. Dissolution:

  • Consult the manufacturer's product information for recommended solvents and solubility.

  • Add the solvent slowly to the vial containing the peptide to avoid splashing.

  • If necessary, sonication can be used to aid dissolution, but avoid excessive heat which could degrade the peptide.

2.3. Use in Experiments:

  • Clearly label all solutions containing this compound.

  • When transferring solutions, use appropriate pipettes and techniques to prevent aerosols and spills.

  • Work on a disposable bench liner to contain any potential spills.

Storage and Disposal

Proper storage and disposal are crucial for maintaining the integrity of the compound and ensuring environmental safety.

3.1. Storage:

  • Lyophilized Powder: Store at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1]

  • In Solution: It is generally not recommended to store peptides in solution for extended periods. If necessary, prepare single-use aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles.

3.2. Disposal Plan:

  • All waste containing this compound, including empty vials, contaminated PPE, and solutions, should be treated as chemical waste.

  • Solid Waste: Collect in a sealed, labeled container for hazardous waste disposal.

  • Liquid Waste: Collect in a sealed, labeled, and appropriate solvent waste container. Do not pour down the drain.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Exposure/Spill Scenario Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material and contaminated surfaces into a sealed container for chemical waste disposal. Clean the spill area with an appropriate solvent and then with soap and water.
Major Spill Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.

Visual Workflow for Safe Handling of this compound

The following diagram outlines the key steps and decision points for the safe handling of this compound from receipt to disposal.

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.